molecular formula C12H24N2O3 B151301 H-Leu-ile-OH CAS No. 36077-41-5

H-Leu-ile-OH

Cat. No.: B151301
CAS No.: 36077-41-5
M. Wt: 244.33 g/mol
InChI Key: AZLASBBHHSLQDB-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Leu-Ile-OH (CAS 36077-41-5) is a synthetic hydrophobic dipeptide composed of L-leucine and L-isoleucine, with a molecular formula of C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is of significant interest in neuroscience and biomedical research due to its demonstrated role in protecting against neuronal death. Studies have shown that this compound functions by inducing the synthesis of key neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) . This mechanism underpins its potential for research in neurodegenerative conditions , with specific studies indicating it can prevent memory impairment induced by amyloid β in models of Alzheimer's Disease . Beyond its neuroprotective applications, this compound is also investigated in other fields. Its hydrophobic nature allows it to self-assemble into nanotube structures , making it a candidate for applications in biomedical nanotechnology . It is also a subject of study in food research and nutrition, as short peptides can influence taste properties and bioactivity . The product is provided as a high-purity powder for research purposes. It is essential to note that this product is designated "For Research Use Only" and is strictly not intended for diagnostic or therapeutic human use. All in vivo study protocols should be designed and executed in compliance with relevant animal welfare regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLASBBHHSLQDB-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426667
Record name L-Leu-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36077-41-5
Record name Leucylisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36077-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leu-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Leu-Ile-OH: A Technical Guide to its Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dipeptide H-Leu-Ile-OH (L-leucyl-L-isoleucine), covering its chemical structure, physicochemical properties, synthesis, and analytical characterization. This document also explores its potential biological significance, particularly in the context of cell signaling pathways.

Chemical Structure and Properties

This compound is a dipeptide composed of the essential amino acids L-leucine and L-isoleucine, linked by a peptide bond. Its structure is characterized by the presence of hydrophobic isobutyl and sec-butyl side chains, contributing to its overall nonpolar nature.

Chemical Structure Visualization:

G Chemical Structure of this compound cluster_leucine Leucine Residue cluster_isoleucine Isoleucine Residue N_leu H₂N Ca_leu α N_leu->Ca_leu C_leu O || C Ca_leu->C_leu Side_leu CH₂ | CH / \nH₃C CH₃ Ca_leu->Side_leu N_ile H | N C_leu->N_ile Peptide Bond Ca_ile α N_ile->Ca_ile C_ile C || O Ca_ile->C_ile Side_ile CH-CH₃ | CH₂ | CH₃ Ca_ile->Side_ile OH_ile OH C_ile->OH_ile

Caption: 2D representation of the this compound molecule.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding its behavior in various experimental and biological contexts.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃PubChem[1]
Molecular Weight 244.33 g/mol PubChem[1]
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acidPubChem[1]
CAS Number 36077-41-5PubChem[1]
Predicted pKa (Strongest Acidic) 4.11FooDB[2]
Predicted pKa (Strongest Basic) 8.43FooDB[2]
Predicted Water Solubility 3.25 g/LFooDB[2]
Predicted LogP -0.89FooDB[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

2.1.1. Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

G Resin Start with Fmoc-Ile-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM, MeOH) Deprotection1->Washing1 Coupling Coupling with Fmoc-Leu-OH (HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection (20% Piperidine in DMF) Washing2->Deprotection2 Washing3 Washing (DMF, DCM, MeOH) Deprotection2->Washing3 Cleavage Cleavage from Resin (TFA/TIS/H₂O cocktail) Washing3->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization G Proposed mTOR Signaling by this compound cluster_lysosome LeuIle This compound Transporter Amino Acid Transporter LeuIle->Transporter Uptake CellMembrane Cell Membrane Intracellular_LeuIle Intracellular This compound / Leucine Transporter->Intracellular_LeuIle Rag_GDP RagA/B-GDP RagC/D-GTP Intracellular_LeuIle->Rag_GDP Activates Ragulator Ragulator Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF Activity mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb ProteinSynthesis Protein Synthesis (e.g., p70S6K, 4E-BP1 phosphorylation) mTORC1_active->ProteinSynthesis Promotes Rheb Rheb-GTP Lysosome Lysosome

References

An In-depth Technical Guide on L-leucyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential molecular information for L-leucyl-L-isoleucine, a dipeptide composed of the essential amino acids L-leucine and L-isoleucine. The data presented is intended for researchers, scientists, and professionals in drug development who require precise molecular specifications.

Quantitative Data Summary

The fundamental molecular properties of L-leucyl-L-isoleucine are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular FormulaC12H24N2O3[1][2]
Molecular Weight244.33 g/mol [1][2]
Monoisotopic Mass244.17869263 Da[1][2]

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of peptides like L-leucyl-L-isoleucine typically involve mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A solution of L-leucyl-L-isoleucine is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, most commonly Electrospray Ionization (ESI). ESI is preferred as it minimizes fragmentation of the molecule, allowing for the detection of the intact molecular ion.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

  • Data Acquisition: The mass spectrum is acquired, showing a peak corresponding to the protonated molecule [M+H]⁺. The high resolution allows for the determination of the accurate mass of this ion.

  • Formula Determination: The precise monoisotopic mass obtained from the HRMS measurement is used to calculate the most probable elemental composition. Software tools are employed to match the experimental mass to theoretical masses of possible chemical formulas, and based on the known composition (amino acids), the molecular formula C12H24N2O3 is confirmed.

  • Molecular Weight Calculation: The molecular weight (average mass) is calculated based on the confirmed molecular formula using the standard atomic weights of the constituent elements.

Visualization of Molecular Composition

The logical relationship illustrating the formation of the L-leucyl-L-isoleucine dipeptide from its constituent amino acids is depicted in the following diagram.

molecular_composition cluster_reactants Constituent Amino Acids cluster_product Resulting Dipeptide Leucine L-leucine Dipeptide L-leucyl-L-isoleucine Leucine->Dipeptide Peptide Bond Formation Isoleucine L-isoleucine Isoleucine->Dipeptide

Figure 1. Formation of L-leucyl-L-isoleucine.

References

An In-Depth Technical Guide to H-Leu-Ile-OH: Identification, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Leu-Ile-OH, also known as L-leucyl-L-isoleucine. The document details its chemical identity, physicochemical properties, and outlines its known biological activities, with a focus on its neuroprotective effects. Experimental protocols for its synthesis and analysis are also discussed, providing a valuable resource for researchers in the fields of peptide chemistry, neuropharmacology, and drug development.

Core Identification and Properties

This compound is a dipeptide composed of the essential amino acids L-leucine and L-isoleucine linked by a peptide bond. Its systematic IUPAC name is (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 36077-41-5[1][2]
Molecular Formula C12H24N2O3[1]
Molecular Weight 244.33 g/mol [1]
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid[1]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
InChI Key AZLASBBHHSLQDB-GUBZILKMSA-N[1]
Appearance White powder
Classification Dipeptide, Metabolite[1]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase and solid-phase peptide synthesis (SPPS). These methods involve the formation of a peptide bond between protected leucine and isoleucine residues, followed by deprotection to yield the final dipeptide.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for large-scale production. The general workflow involves:

  • Protection of Functional Groups: The N-terminus of leucine is protected with a suitable group (e.g., Boc or Fmoc), and the C-terminus of isoleucine is protected as an ester (e.g., methyl or benzyl ester).

  • Coupling Reaction: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Deprotection: The protecting groups are removed under specific conditions (e.g., acid for Boc, base for Fmoc, and hydrolysis or hydrogenolysis for esters) to yield the final dipeptide.

  • Purification: The product is purified using techniques like recrystallization or chromatography.

Figure 1: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for peptide synthesis due to its ease of automation and purification. The key steps are:

  • Resin Attachment: The C-terminal amino acid (isoleucine) is attached to a solid support (resin).

  • Deprotection: The N-terminal protecting group (typically Fmoc) of the attached isoleucine is removed.

  • Coupling: The next amino acid (Fmoc-protected leucine) is activated and coupled to the deprotected isoleucine on the resin.

  • Cleavage: Once the synthesis is complete, the dipeptide is cleaved from the resin, and all protecting groups are removed simultaneously.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: General workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of peptides. A C18 column is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA). The retention time of the dipeptide is a key identifier.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. The fragmentation of leucine and isoleucine residues can be distinguished by characteristic losses from their side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of peptides. The chemical shifts and coupling constants of the protons and carbons in the dipeptide provide detailed information about its structure and conformation.

Biological Activity and Mechanism of Action

This compound has demonstrated significant neuroprotective properties. Research has shown that this dipeptide can protect against neuronal death by inducing the synthesis of two critical neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).

The precise mechanism by which this compound upregulates these neurotrophic factors is still under investigation. However, a plausible pathway involves the activation of cell surface receptors, leading to the initiation of intracellular signaling cascades that ultimately promote the transcription and translation of the BDNF and GDNF genes.

Signaling Pathways
  • BDNF Signaling: BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). This binding leads to receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways. These pathways are crucial for neuronal survival, growth, and synaptic plasticity.

  • GDNF Signaling: GDNF binds to the GFRα1 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This activation triggers downstream signaling through pathways similar to those activated by BDNF, promoting the survival and maintenance of specific neuronal populations, particularly dopaminergic neurons.

Figure 3: Hypothesized signaling pathway for the neuroprotective effects of this compound.

Conclusion

This compound is a dipeptide with significant potential in the field of neuroscience and drug development due to its neuroprotective activities. This guide has provided a detailed overview of its identification, synthesis, and biological function. Further research into its specific mechanism of action will be crucial for the development of novel therapeutics based on this promising molecule. The provided information on synthesis and analytical methods serves as a valuable starting point for researchers aiming to work with this compound.

References

Synthesis and structural analysis of H-Leu-ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Structural Analysis of H-Leu-Ile-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and detailed structural analysis of the dipeptide L-leucyl-L-isoleucine (this compound). The methodologies presented are based on established principles of solution-phase peptide synthesis and modern analytical techniques, offering a robust framework for researchers in peptide chemistry and drug development.

Introduction

The dipeptide this compound, composed of L-leucine and L-isoleucine, serves as a fundamental building block in peptide and protein chemistry.[1][2] Its synthesis and characterization are crucial for various applications, including its use as a reference standard, in the development of new therapeutic peptides, and for studying enzyme kinetics.[3] The synthesis of a specific peptide bond requires a controlled strategy to prevent unwanted side reactions and polymerization.[4] This is achieved by using protecting groups for the amino and carboxyl termini that are not involved in the desired amide bond formation.[5][6][7]

This document outlines a complete workflow for the synthesis of this compound using a classical solution-phase approach with the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting group strategy.[4][8] It further details the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and an overview of X-ray crystallography.

Synthesis of this compound

The synthesis of this compound is performed in a multi-step solution-phase process. The core strategy involves protecting the N-terminus of leucine and the C-terminus of isoleucine, coupling the two modified amino acids, and finally removing the protecting groups to yield the desired dipeptide.[5]

Synthesis Workflow

The overall synthetic pathway is illustrated below. It begins with the protection of the individual amino acids, followed by a coupling reaction facilitated by a carbodiimide reagent, and concludes with deprotection steps to yield the final product.[4][8]

G Synthesis Workflow for this compound A L-Leucine B Boc-Leu-OH (N-protection) A->B (Boc)2O E Coupling Reaction (EDC, HOBt) B->E C L-Isoleucine D H-Ile-OBzl (C-protection) C->D Benzyl Alcohol, TsOH D->E F Boc-Leu-Ile-OBzl (Protected Dipeptide) E->F G Acidolysis (TFA) (Boc Deprotection) F->G H H-Leu-Ile-OBzl G->H I Hydrogenolysis (H2, Pd/C) (Bzl Deprotection) H->I J This compound (Final Product) I->J

Caption: Solution-phase synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Leucine (Boc-Leu-OH)

  • Dissolve L-leucine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (NaOH) solution to adjust the pH to approximately 9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with NaOH.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Leu-OH.

Protocol 2: Synthesis of L-Isoleucine Benzyl Ester (H-Ile-OBzl)

  • Suspend L-isoleucine and a catalytic amount of p-toluenesulfonic acid (TsOH) in benzyl alcohol.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Add diethyl ether to precipitate the product as its tosylate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Neutralize the salt with a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free ester, H-Ile-OBzl.

Protocol 3: Coupling to form Boc-Leu-Ile-OBzl

  • Dissolve Boc-Leu-OH (1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in dry dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere and cool to 0 °C.[8]

  • In a separate flask, dissolve H-Ile-OBzl (1 eq.) in dry DCM/DMF.

  • Add the H-Ile-OBzl solution to the cooled Boc-Leu-OH solution.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) to the mixture.[9][10]

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Work up the reaction by washing with dilute acid, base, and brine, then dry the organic layer and evaporate the solvent.

  • Purify the crude product by flash chromatography to obtain pure Boc-Leu-Ile-OBzl.

Protocol 4: Deprotection to form this compound

  • Boc Deprotection: Dissolve the protected dipeptide, Boc-Leu-Ile-OBzl, in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA).[8][11] Stir for 1-2 hours at room temperature.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Benzyl Deprotection: Dissolve the resulting intermediate (H-Leu-Ile-OBzl·TFA) in methanol.

  • Add Palladium on carbon (Pd/C, 10 wt. %) catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the mixture through Celite to remove the catalyst and wash with methanol.

  • Evaporate the solvent to yield the crude this compound.

Synthesis Data
StepStarting MaterialsReagentsProductTypical Yield (%)Purity (%) (crude)
1. N-protection L-Leucine(Boc)₂O, NaOHBoc-Leu-OH90 - 98>95
2. C-protection L-IsoleucineBenzyl Alcohol, TsOHH-Ile-OBzl85 - 95>95
3. Coupling Boc-Leu-OH, H-Ile-OBzlEDC·HCl, HOBtBoc-Leu-Ile-OBzl75 - 90~85-90
4. Deprotection Boc-Leu-Ile-OBzl1. TFA/DCM 2. H₂, Pd/CThis compound90 - 99~80-90

Purification

Purification of the final dipeptide is essential to remove unreacted starting materials, reagents, and byproducts from the synthesis.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying peptides.[13]

RP-HPLC Protocol
  • Sample Preparation: Dissolve the crude this compound powder in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute the dipeptide using a linear gradient of acetonitrile in water, with 0.1% TFA in both solvents. A typical gradient might be 5% to 40% acetonitrile over 30-40 minutes.[13]

  • Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 or 220 nm).

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

  • Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final product as a white, fluffy powder.[13]

HPLC Parameters
ParameterPreparative RP-HPLCAnalytical RP-HPLC
Column C18, 10 µm particle size, 250 x 21.2 mmC18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-40% B over 30 min5-60% B over 20 min
Flow Rate 20 mL/min1 mL/min
Detection UV at 220 nmUV at 214 nm
Typical Retention ~15-20 min (Varies with exact system)~10-15 min (Varies with exact system)

Structural Analysis

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound.

Structural Analysis Workflow

The logical flow for confirming the structure of the synthesized dipeptide involves sequential analysis by Mass Spectrometry and NMR spectroscopy. X-ray crystallography can be pursued for definitive 3D structural information if suitable crystals can be obtained.

G Logical Workflow for Structural Analysis Start Purified this compound MS Mass Spectrometry (ESI-MS) Start->MS NMR NMR Spectroscopy Start->NMR XRAY X-ray Crystallography (Optional) Start->XRAY If crystals form Result_MS Confirms Molecular Weight (m/z = 245.18 [M+H]⁺) MS->Result_MS H1_NMR 1D ¹H NMR NMR->H1_NMR COSY_NMR 2D COSY NMR NMR->COSY_NMR Result_H1 Identifies Proton Environments and Coupling H1_NMR->Result_H1 Result_COSY Assigns Spin Systems (Leu & Ile side chains) COSY_NMR->Result_COSY Result_XRAY Provides 3D Atomic Structure XRAY->Result_XRAY Final Structure Confirmed Result_MS->Final Result_COSY->Final

Caption: Logical workflow for the structural analysis of this compound.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

  • Protocol: Dissolve a small amount of the purified peptide in a water/acetonitrile/formic acid solution and infuse it directly into the mass spectrometer.

  • Expected Result: The theoretical monoisotopic mass of this compound (C₁₂H₂₄N₂O₃) is 244.1787 g/mol .[1] In positive ion mode, the expected primary ion is the protonated molecule [M+H]⁺. Differentiating between leucine and isoleucine can be challenging but is possible through tandem MS (MS/MS) by analyzing specific fragmentation patterns of the side chains.[14][15][16]

IonTheoretical m/zObserved m/z (Typical)
[M+H]⁺ 245.1860245.1855 ± 0.001
[M+Na]⁺ 267.1679267.1674 ± 0.001
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution.[17][18] For a dipeptide, ¹H NMR provides information about the chemical environment of each proton, while 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, which is essential for assigning specific resonances to the leucine and isoleucine residues.[19][20]

  • Protocol: Dissolve ~5 mg of the lyophilized peptide in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and COSY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Data (in D₂O): The chemical shifts can vary slightly based on pH and concentration. The order of the amino acids in the peptide sequence influences the chemical shifts, particularly of the α-protons.[19][20]

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Leucine (Leu)
α-H~4.1 - 4.3dd
β-H₂~1.6 - 1.8m
γ-H~1.5 - 1.7m
δ-CH₃ (2)~0.9d
Isoleucine (Ile)
α-H~3.9 - 4.1d
β-H~1.8 - 2.0m
γ-CH₂~1.2 - 1.5m
γ-CH₃~0.9d
δ-CH₃~0.8 - 0.9t
  • 2D COSY Analysis: The COSY spectrum will show cross-peaks between coupled protons (typically 2-3 bonds apart). This allows for the unambiguous assignment of the side-chain protons for both leucine and isoleucine by "walking" through the spin systems, starting from the distinct α-proton signals.[19][20]

X-ray Crystallography

For an unambiguous determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction is the definitive method.[21]

  • Protocol: This involves growing a high-quality single crystal of the dipeptide, which can be a challenging process.[13][22] This is typically achieved by slowly evaporating the solvent from a saturated solution of the peptide or by vapor diffusion methods. Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam to collect diffraction data, which is then used to solve and refine the atomic structure.[21][23]

  • Expected Outcome: The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the peptide backbone and the side chains in the crystal lattice.[24][25]

References

Physicochemical Properties of L-leucyl-L-isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-leucyl-L-isoleucine. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

L-leucyl-L-isoleucine is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-isoleucine. Its physicochemical characteristics are fundamental to understanding its behavior in biological systems and for its application in research and development. The quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃PubChem[1]
Molecular Weight 244.33 g/mol PubChem[1]
Monoisotopic Mass 244.17869263 DaPubChem[1]
LogP (Octanol/Water Partition Coefficient) -0.79 (Extrapolated)PubChem[1]
-0.89 (ALOGPS)FooDB[2]
-1.6 (Computed)PubChem[1]
Water Solubility 3.25 g/L (ALOGPS)FooDB[2]
100 mg/mL (with ultrasonic)MedChemExpress[3]
pKa (Strongest Acidic) 4.11 (ChemAxon)FooDB[2]
pKa (Strongest Basic) 8.43 (ChemAxon)FooDB[2]
Physical Description SolidPubChem[1]

Note on Melting Point: An experimental melting point for L-leucyl-L-isoleucine could not be definitively identified in the reviewed literature. However, the melting points of its constituent amino acids are well-documented: L-leucine melts at 293 °C[4][5] and L-isoleucine decomposes at 284 °C[6][7]. The melting properties of dipeptides can be complex and may involve decomposition, often requiring specialized techniques like Fast Scanning Calorimetry for accurate determination[8].

Experimental Protocols

The determination of the physicochemical properties of dipeptides like L-leucyl-L-isoleucine requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point using Fast Scanning Calorimetry (FSC)

Due to the tendency of peptides to decompose at high temperatures, conventional calorimetry is often unsuitable. Fast Scanning Calorimetry (FSC) overcomes this by employing very high heating rates.

Methodology:

  • A small, microgram-sized sample of the dipeptide is placed on the FSC sensor chip.

  • The sample is subjected to a controlled, ultra-fast heating ramp (e.g., up to 20,000 K/s) under an inert atmosphere (e.g., dry nitrogen) to minimize thermal decomposition[9].

  • The heat flow as a function of temperature is recorded. The melting point is identified as the onset temperature of the endothermic melting peak[3].

  • To ensure accuracy, the temperature calibration of the FSC instrument is performed using standard metal references (e.g., indium, bismuth, tin)[9].

  • The experiment is typically divided into three stages: an initial heating to melt the sample, a rapid cooling to induce vitrification, and a final heating ramp to measure the glass transition and melting properties[8].

Measurement of Aqueous Solubility

The solubility of a dipeptide in an aqueous medium is a critical parameter for its biological activity and formulation.

Methodology:

  • An excess amount of L-leucyl-L-isoleucine is added to a known volume of purified water or a specific buffer solution in a sealed container.

  • The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dipeptide in the filtrate is determined using a suitable analytical technique, such as:

    • Gravimetric analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.

    • Spectrophotometry: If the peptide has a chromophore or can be derivatized to produce a colored compound, its concentration can be determined by measuring its absorbance at a specific wavelength.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the dipeptide in the saturated solution.

  • The solubility is expressed in units such as g/L or mol/L[10][11].

Determination of pKa Values by Capillary Zone Electrophoresis (CZE)

The pKa values of the ionizable groups in a dipeptide are crucial for understanding its charge state at different pH values.

Methodology:

  • A series of background electrolytes (BGEs) with different pH values are prepared.

  • The effective electrophoretic mobility of L-leucyl-L-isoleucine is measured in each BGE using a capillary electrophoresis instrument.

  • The effective mobility is plotted against the pH of the BGE.

  • The resulting sigmoidal curve is fitted to a suitable equation to determine the pKa values, which correspond to the pH at which the effective mobility is halfway between the mobility of the fully protonated and deprotonated forms[1].

  • Experimental conditions such as ionic strength and temperature must be carefully controlled as they can influence the pKa values[1].

Biological Activity and Signaling Pathways

The biological effects of L-leucyl-L-isoleucine are primarily attributed to its constituent amino acids, L-leucine and L-isoleucine, which are potent activators of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis[12][13]. It is hypothesized that the dipeptide is transported into the cell and then hydrolyzed to release free L-leucine and L-isoleucine, which then activate the mTORC1 complex[12].

mTOR_Signaling_Pathway cluster_extracellular Extracellular Space L-leucyl-L-isoleucine L-leucyl-L-isoleucine Amino Acid Transporters Amino Acid Transporters L-leucyl-L-isoleucine->Amino Acid Transporters Uptake Hydrolysis Hydrolysis Amino Acid Transporters->Hydrolysis L-leucine L-leucine Hydrolysis->L-leucine L-isoleucine L-isoleucine Hydrolysis->L-isoleucine mTORC1 mTORC1 L-leucine->mTORC1 Activates L-isoleucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: General workflow for dipeptide characterization.

References

The Solubility of H-Leu-Ile-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide H-Leu-Ile-OH (Leucyl-Isoleucine). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is a dipeptide composed of L-leucine and L-isoleucine. Both constituent amino acids possess hydrophobic side chains, classifying this compound as a hydrophobic peptide.[1][2] Understanding its solubility in various solvents is critical for a wide range of applications, including drug formulation, biochemical assay development, and peptide synthesis and purification.[1][3] The solubility of a peptide is influenced by its amino acid composition, sequence, length, pH, temperature, and the nature of the solvent.[1][3]

Solubility Data for this compound

Solvent SystemQuantitative SolubilityQualitative Assessment & Remarks
Water Predicted: 3.25 g/LThis compound is expected to have low to moderate solubility in aqueous solutions. As a neutral peptide, its solubility is least at its isoelectric point and can be influenced by adjusting the pH.[1]
Methanol Data not availableLikely to be slightly soluble. Some sources indicate that heating may improve the solubility of similar dipeptides in methanol.[4]
Ethanol Data not availableExpected to have low solubility. The constituent amino acids, leucine and isoleucine, are sparingly soluble or practically insoluble in ethanol.[5][6]
Dimethyl Sulfoxide (DMSO) Data not availableGenerally a good solvent for hydrophobic peptides.[7][8] It is recommended to first dissolve the peptide in a minimal amount of DMSO before diluting with an aqueous buffer.[9][10]

Note: The water solubility value is a predicted, not an experimentally verified, value.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common experimental approaches to determine the solubility of peptides like this compound.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility.[11][12] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic shaker or agitator

  • Centrifuge

  • Analytical balance

  • Drying oven or lyophilizer

  • Micro-pipettes and vials

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibrate the suspension at a constant temperature using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container.

  • Evaporate the solvent from the supernatant. This can be achieved by heating in a drying oven (ensure the temperature will not degrade the peptide) or by lyophilization (freeze-drying).

  • Once the solvent is completely removed, weigh the container with the dried solute.

  • The solubility is calculated as the mass of the dissolved peptide per volume of the solvent (e.g., in mg/mL or g/L).

Photometric (UV Spectrophotometry) Method

This method determines the concentration of a saturated solution by measuring its absorbance of ultraviolet (UV) light.[11] Since this compound lacks aromatic residues (Tryptophan, Tyrosine), absorbance at 280 nm is not suitable.[13][14] Instead, absorbance at shorter wavelengths, such as 205 nm or 215 nm, which corresponds to the peptide bond, can be utilized.[13][15][16]

Materials:

  • This compound powder

  • Solvent of interest

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest. This may require dissolving a precisely weighed amount of the peptide.

    • Create a series of dilutions from the stock solution to generate a set of standards with known concentrations.

    • Measure the UV absorbance of each standard at the chosen wavelength (e.g., 205 nm or 215 nm). The solvent should be used as a blank.

    • Plot a standard curve of absorbance versus concentration.

  • Measurement of the Saturated Solution:

    • Take the clear supernatant from the saturated solution and dilute it with the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility of this compound in that solvent.

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a peptide such as this compound.

G cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_photometric Photometric Method start Add excess this compound to solvent equilibrate Equilibrate at constant temperature (24-48h) start->equilibrate separate Separate solid by centrifugation equilibrate->separate pipette_g Pipette known volume of supernatant separate->pipette_g To Gravimetric Analysis dilute Dilute supernatant separate->dilute To Photometric Analysis dry Evaporate solvent pipette_g->dry weigh Weigh dried solute dry->weigh calculate_g Calculate solubility (mass/volume) weigh->calculate_g std_curve Prepare standard curve calculate_p Calculate concentration from standard curve std_curve->calculate_p measure_abs Measure UV absorbance dilute->measure_abs measure_abs->calculate_p

Caption: Workflow for determining peptide solubility.

Conclusion

While specific experimental data on the solubility of this compound is limited, its hydrophobic nature, derived from its constituent amino acids, dictates its general solubility behavior. It is expected to have low solubility in aqueous solutions and higher solubility in organic solvents like DMSO. For precise quantitative data, direct experimental determination using methods such as gravimetric analysis or UV spectrophotometry at short wavelengths is recommended. The protocols and workflow provided in this guide offer a robust framework for researchers to conduct such solubility studies.

References

H-Leu-Ile-OH: A Technical Guide on a Putative Dipeptide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Leu-Ile-OH, or Leucyl-Isoleucine, is a dipeptide composed of the essential branched-chain amino acids (BCAAs) Leucine and Isoleucine. While theoretically an intermediate in protein metabolism, its definitive identification and quantification in biological systems remain elusive. The Human Metabolome Database lists Leucyl-Isoleucine as an "expected" metabolite, suggesting it is a plausible product of protein digestion or catabolism that has not yet been concretely identified in human tissues or biofluids[1]. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, the metabolic pathways of its constituent amino acids, and the advanced analytical techniques required for its identification. Furthermore, it explores its potential, though currently hypothetical, role in cellular signaling.

Introduction

Branched-chain amino acids (BCAAs), including Leucine, Isoleucine, and Valine, are fundamental to numerous physiological processes, most notably protein synthesis and metabolic regulation[2][3]. Dipeptides, as products of protein breakdown or synthesis, can also possess unique biological activities. This compound, as a dipeptide combination of two critical BCAAs, presents an intriguing subject for metabolic research. However, the isomeric nature of Leucine and Isoleucine poses significant analytical challenges, hindering the specific identification and quantification of the this compound dipeptide versus its isomer, H-Ile-Leu-OH[4][5][6][7]. This guide aims to consolidate the current knowledge and provide a framework for future investigation into this putative metabolite.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing analytical methods and understanding the potential behavior of the dipeptide in biological systems.

PropertyValueReference
Molecular Formula C12H24N2O3[8]
Molecular Weight 244.33 g/mol [8]
IUPAC Name 2-[[(2S)-2-amino-4-methylpentanoyl]amino]-(2S,3S)-3-methylpentanoic acid[8]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N[8]
PubChem CID 435718[8]
HMDB ID HMDB0028932 (Expected Metabolite)[1]

Metabolism of Constituent Amino Acids

The metabolic fate of this compound is intrinsically linked to the synthesis and degradation pathways of Leucine and Isoleucine.

Biosynthesis and Formation

As essential amino acids in humans, Leucine and Isoleucine must be obtained from the diet. The dipeptide this compound would be formed during the digestion of dietary proteins or the breakdown of endogenous proteins. This process involves the enzymatic cleavage of larger polypeptides by proteases and peptidases in the gastrointestinal tract and within cells.

Degradation

The degradation of this compound would likely involve hydrolysis by dipeptidases, releasing free Leucine and Isoleucine. These amino acids then enter their respective catabolic pathways. The catabolism of both Leucine and Isoleucine is initiated by a common set of enzymes, including branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) complex[9].

The degradation pathways for Leucine and Isoleucine are distinct following the initial common steps. Leucine is a ketogenic amino acid, meaning its breakdown produces acetyl-CoA and acetoacetate[10]. Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA[9].

Protein Dietary/Endogenous Protein Dipeptide This compound Protein->Dipeptide Proteolysis Leu Leucine Dipeptide->Leu Dipeptidase Ile Isoleucine Dipeptide->Ile Dipeptidase Leu_Keto α-Ketoisocaproate Leu->Leu_Keto Transamination Ile_Keto α-Keto-β-methylvalerate Ile->Ile_Keto Transamination BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) AcetylCoA_Leu Acetyl-CoA Leu_Keto->AcetylCoA_Leu Oxidative Decarboxylation Acetoacetate Acetoacetate Leu_Keto->Acetoacetate Oxidative Decarboxylation AcetylCoA_Ile Acetyl-CoA Ile_Keto->AcetylCoA_Ile Oxidative Decarboxylation SuccinylCoA Succinyl-CoA Ile_Keto->SuccinylCoA Oxidative Decarboxylation TCA TCA Cycle SuccinylCoA->TCA

Fig. 1: Simplified metabolic pathway of this compound.

Experimental Protocols for Identification and Quantification

The primary challenge in studying this compound is distinguishing it from its isomer, H-Ile-Leu-OH. This requires sophisticated analytical techniques, primarily advanced mass spectrometry methods.

Sample Preparation

For the analysis of dipeptides in biological fluids like plasma, a protein precipitation step is essential.

  • Protocol: Protein Precipitation from Plasma

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

    • Vortex the mixture for 30 seconds.

    • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Collect the supernatant for analysis[11].

    • The supernatant can be further diluted with an appropriate solvent and an internal standard can be added for quantitative analysis.

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of small molecules like dipeptides in complex biological matrices.

  • Protocol: LC-MS/MS for Dipeptide Analysis

    • Chromatographic Separation: Utilize a reversed-phase or mixed-mode chromatography column to separate the dipeptide from other components in the sample[12]. A gradient elution with solvents such as acetonitrile and water with formic acid is typically employed. The separation of isobaric compounds like this compound and H-Ile-Leu-OH is critical and may require specialized columns and optimized gradients[11][13].

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode[12].

    • Multiple Reaction Monitoring (MRM): For quantification, use MRM to selectively monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

    • Distinguishing Leucine and Isoleucine: To confirm the sequence of the dipeptide, advanced fragmentation techniques are necessary. Methods like electron transfer dissociation (ETD) and high-energy collisional dissociation (HCD) can generate specific fragment ions (w-ions and d-ions) that are characteristic of either Leucine or Isoleucine, allowing for their unambiguous differentiation within the peptide sequence[4][5][6][7][14].

Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation of Isomers) Supernatant->LC MS Tandem Mass Spectrometry (Detection and Fragmentation) LC->MS Quantification Quantification (MRM) MS->Quantification Identification Sequence Identification (ETD/HCD) MS->Identification

Fig. 2: Experimental workflow for this compound analysis.

Potential Signaling Pathways

Given the lack of direct evidence for this compound's signaling roles, we can hypothesize its potential involvement based on the well-established functions of its constituent amino acids, particularly Leucine. Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[3].

It is plausible that this compound, upon cellular uptake via peptide transporters, could be hydrolyzed to release Leucine and Isoleucine, which then could modulate the mTORC1 pathway. The diagram below illustrates this hypothetical signaling cascade.

cluster_cell Intracellular Dipeptide This compound Transporter Peptide Transporter (e.g., PEPT1/2) Dipeptide->Transporter Hydrolysis Intracellular Dipeptidases Transporter->Hydrolysis Uptake Cell Cell Membrane Leu Leucine Hydrolysis->Leu Ile Isoleucine Hydrolysis->Ile mTORC1 mTORC1 Leu->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Fig. 3: Hypothetical signaling pathway of this compound.

Conclusion and Future Directions

This compound is a dipeptide of significant interest due to the crucial roles of its constituent amino acids in metabolism and cell signaling. However, its existence as a distinct, functional metabolite in biological systems is yet to be conclusively demonstrated. The primary obstacle is the analytical difficulty in distinguishing it from its isomer, H-Ile-Leu-OH.

Future research should focus on:

  • Developing and validating highly specific analytical methods using advanced mass spectrometry to definitively identify and quantify this compound in various biological matrices.

  • Investigating the biological activity of synthetically derived this compound in cell culture and animal models to elucidate any unique signaling or metabolic effects independent of its hydrolysis into free amino acids.

  • Exploring the role of the gut microbiome in the production and metabolism of dipeptides, including this compound.

The elucidation of the role of this compound as a metabolite could open new avenues for understanding BCAA metabolism and its implications in health and disease, potentially leading to novel therapeutic strategies in areas such as metabolic disorders and muscle physiology.

References

The Natural Occurrence of L-leucyl-L-isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Presence, Analysis, and Biological Significance of a Bioactive Dipeptide

The dipeptide L-leucyl-L-isoleucine, composed of the essential branched-chain amino acids leucine and isoleucine, is emerging as a molecule of interest for researchers in nutrition, pharmacology, and drug development. While the individual roles of L-leucine and L-isoleucine in cellular signaling and metabolism are well-documented, the natural occurrence and specific biological activities of their dipeptide form are areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of L-leucyl-L-isoleucine, detailed methodologies for its detection and quantification, and insights into its potential physiological roles.

Natural Occurrence and Formation

L-leucyl-L-isoleucine is primarily found in protein-rich foods that have undergone enzymatic hydrolysis, either through natural fermentation processes or industrial processing.

Fermented Foods: The enzymatic activity of various microorganisms during fermentation can lead to the breakdown of proteins into smaller peptides, including L-leucyl-L-isoleucine. Foods such as aged cheeses (e.g., Parmigiano-Reggiano), soy sauce, and dry-cured ham are potential sources of this dipeptide. The formation is attributed to the action of microbial proteases and peptidases that cleave specific peptide bonds within the parent proteins.

Dairy Products: Whey protein hydrolysates are a notable source of various bioactive peptides, including branched-chain amino acid (BCAA)-containing dipeptides like L-leucyl-L-isoleucine (also referred to as Ile-Leu in some literature).[1][2] The hydrolysis process, which can be achieved using enzymes like trypsin and flavourzyme, breaks down the complex whey proteins into smaller, more readily absorbed peptides.[3]

Meat and Fish: While specific quantitative data for L-leucyl-L-isoleucine in fresh meat and fish is scarce, the inherent high protein content, rich in leucine and isoleucine, suggests that their dipeptide form may be present in low concentrations or formed during digestion.[4][5][6] Endogenous enzymatic activity in muscle tissue post-mortem could also contribute to its formation.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of L-leucyl-L-isoleucine in various natural sources. Most studies have focused on the total content of its constituent amino acids or have qualitatively identified the dipeptide in complex mixtures. The table below summarizes the available information, highlighting the need for further quantitative research.

Food Source CategorySpecific Food ItemReported Concentration of L-leucyl-L-isoleucineReference(s)
Dairy Products Whey Protein HydrolysatesQualitatively identified as a component.[1][2][1][2]
Fermented Foods Parmigiano-Reggiano CheeseFormation suggested through microbial enzymatic activity.
Soy SauceFormation suggested through microbial enzymatic activity.
Dry-Cured HamFormation suggested through microbial enzymatic activity.

Experimental Protocols

The accurate detection and quantification of L-leucyl-L-isoleucine in complex biological and food matrices require sophisticated analytical techniques. The primary challenge lies in separating it from other isomeric dipeptides (e.g., L-isoleucyl-L-leucine) and its constituent free amino acids.

Sample Preparation and Extraction

Objective: To extract small peptides, including L-leucyl-L-isoleucine, from the sample matrix while removing interfering substances like proteins, lipids, and salts.

Protocol for Food Matrices (e.g., Cheese, Fermented Milk):

  • Homogenization: Homogenize 5-10 grams of the sample with a suitable extraction solvent (e.g., 50% ethanol or a buffer solution like phosphate-buffered saline).

  • Deproteinization: Precipitate larger proteins by adding a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10% or by ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 3 kDa).

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the small peptides.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove non-polar interfering compounds. Elute the peptides with a solvent of appropriate polarity.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a mobile phase compatible with the subsequent analytical method.

Chromatographic Separation and Quantification

Objective: To separate L-leucyl-L-isoleucine from other compounds in the extract for accurate quantification.

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most powerful and widely used technique for the analysis of specific peptides in complex mixtures.

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for separating peptides based on their hydrophobicity.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile with 0.1% formic acid as mobile phase B. The gradient is programmed to gradually increase the proportion of mobile phase B to elute compounds with increasing hydrophobicity.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF) is used for detection and quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the peptides.

  • Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. It involves monitoring a specific precursor ion-to-product ion transition for L-leucyl-L-isoleucine. For high-resolution mass spectrometry, extracted ion chromatograms of the accurate mass of the protonated molecule are used for quantification.

Example of an Experimental Workflow for Dipeptide Analysis:

experimental_workflow sample Sample (e.g., Fermented Food) homogenization Homogenization in Extraction Solvent sample->homogenization deproteinization Protein Precipitation (e.g., TCA) homogenization->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe reconstitution Solvent Evaporation & Reconstitution spe->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+) hplc->msms quantification Quantification (MRM or HRMS) msms->quantification

Figure 1. A generalized experimental workflow for the extraction and quantification of L-leucyl-L-isoleucine.

Biological Activities and Signaling Pathways

While research specifically on L-leucyl-L-isoleucine is still in its early stages, studies on BCAA-containing dipeptides from whey protein hydrolysates have provided initial insights into their potential biological activities.

Stimulation of Glucose Uptake: A study on whey protein hydrolysates identified several BCAA-containing dipeptides, including Ile-Leu, that stimulated glucose uptake in L6 myotubes and isolated skeletal muscles.[1][2] This effect was shown to be mediated through the PI3-kinase and atypical protein kinase C (aPKC) pathways, which are key components of the insulin signaling pathway.[1] This suggests that L-leucyl-L-isoleucine may play a role in glucose homeostasis and muscle energy metabolism.

Potential Signaling Pathway:

The proposed mechanism involves the activation of PI3-kinase, which in turn leads to the activation of downstream effectors, including aPKC. This ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose into the muscle cells.

signaling_pathway dipeptide L-leucyl-L-isoleucine receptor Cell Surface Receptor (Hypothesized) dipeptide->receptor pi3k PI3-Kinase dipeptide->pi3k Activates receptor->pi3k apkc aPKC pi3k->apkc Activates glut4_translocation GLUT4 Translocation to Cell Membrane apkc->glut4_translocation Promotes glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

Figure 2. Proposed signaling pathway for L-leucyl-L-isoleucine-stimulated glucose uptake in muscle cells.

Future Directions and Conclusion

The study of L-leucyl-L-isoleucine is a promising area of research with potential implications for human health and nutrition. While its presence in fermented foods and protein hydrolysates is established, further research is critically needed to:

  • Quantify its concentration in a wide variety of food products and biological fluids.

  • Develop and validate robust analytical methods for its routine analysis.

  • Elucidate its specific biological activities and the underlying molecular mechanisms, including its interaction with cellular transporters and receptors.

  • Investigate its bioavailability and metabolic fate following oral ingestion.

For researchers, scientists, and drug development professionals, L-leucyl-L-isoleucine represents a novel bioactive compound with the potential to influence key metabolic processes. A deeper understanding of its natural occurrence and physiological functions will be instrumental in harnessing its potential for therapeutic and nutritional applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Leu-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient and systematic construction of peptide chains. This application note provides a detailed protocol for the synthesis of the dipeptide H-Leu-Ile-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. The synthesis is conducted on a Wang resin, which is designed for the production of peptides with a C-terminal carboxylic acid. This protocol outlines the materials, reagents, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and the final cleavage of the dipeptide from the solid support.

Principle of the Method

The synthesis of this compound on a solid support begins with the C-terminal amino acid, Isoleucine (Ile), pre-attached to the Wang resin (Fmoc-Ile-Wang resin). The temporary Nα-Fmoc protecting group is removed using a mild base, typically piperidine. The subsequent amino acid, Leucine (Leu), which is also Nα-Fmoc protected, is then coupled to the free amine of the resin-bound Isoleucine. This cycle of deprotection and coupling is the fundamental process of chain elongation in SPPS.[1] Finally, the dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid, trifluoroacetic acid (TFA), to yield the desired this compound peptide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Fmoc-Ile-Wang resinSynthesis GradeCEM Corporation
Fmoc-Leu-OHSynthesis GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeAapptec
1-Hydroxybenzotriazole (HOBt)Synthesis GradeAapptec
PiperidineSynthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher Scientific
Dichloromethane (DCM)ACS GradeThermo Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Synthesis GradeSigma-Aldrich
Diethyl etherAnhydrousThermo Fisher Scientific
Protocol 1: Resin Swelling and Preparation
  • Place a desired amount of Fmoc-Ile-Wang resin (e.g., 100 mg) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[3]

  • Agitate the mixture for 5-10 minutes at room temperature.[4]

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.[3]

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.[4]

Protocol 3: Coupling of Fmoc-Leu-OH
  • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[4]

  • Add this solution to the deprotected resin in the reaction vessel.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[4]

  • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the successful coupling.[4]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[4]

Protocol 4: Cleavage and Deprotection
  • Wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[6]

  • Prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) in a fume hood.[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 1.5-2 hours.[6]

  • Filter the mixture to separate the resin from the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[6]

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters
StepReagents and SolventsTimeMonitoring
Resin SwellingDMF30-60 minVisual Inspection
Fmoc Deprotection20% Piperidine in DMF2 x 5-10 min-
CouplingFmoc-Leu-OH, DIC, HOBt in DMF1-2 hoursKaiser Test
CleavageTFA/TIS/Water (95:2.5:2.5)1.5-2 hours-
Table 2: Expected Quantitative Data
ParameterTypical ValueMethod of Analysis
Resin Loading (Fmoc-Ile-Wang)0.25 - 0.40 mmol/gSpectrophotometric Fmoc analysis
Coupling Efficiency> 99%Kaiser Test
Crude Peptide Purity> 85%RP-HPLC
Final Yield (after purification)60 - 80%Gravimetric
Molecular Weight (this compound)Expected: 244.32 g/mol Mass Spectrometry (MS)

Visualization of the Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps start Start with Fmoc-Ile-Wang Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-Leu-OH (DIC/HOBt) wash1->couple wash2 Wash (DMF) couple->wash2 cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end This compound purify->end

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Purification of H-Leu-Ile-OH using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of the dipeptide H-Leu-Ile-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines the necessary steps from sample preparation and HPLC configuration to fraction collection and post-purification analysis. This guide is intended to provide a robust starting point for researchers seeking to obtain high-purity this compound for various research and development applications.

Introduction

This compound is a dipeptide composed of L-leucine and L-isoleucine. As with many synthetic peptides, the crude product often contains impurities such as deletion sequences, incompletely deprotected peptides, and other side-products from the synthesis process.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, separating them based on their hydrophobicity.[2] This application note details a comprehensive protocol for the purification of this compound utilizing a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent.

Experimental Protocols

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Acetonitrile (ACN)HPLC GradeFisher Scientific, Sigma-Aldrich
WaterHPLC Grade / Milli-QMillipore
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich, Thermo Fisher
0.22 µm Syringe FiltersPTFE or NylonMillipore, Pall
HPLC Vials2 mL, Screw TopAgilent, Waters
Collection Tubes15 mL or 50 mL Centrifuge TubesCorning, Falcon

Table 2: Equipment

EquipmentSpecifications
Preparative HPLC SystemBinary Pump, Autosampler, UV-Vis Detector
C18 Preparative Column10 µm particle size, 100 Å pore size, 21.2 x 250 mm
Analytical HPLC SystemFor purity analysis
C18 Analytical Column5 µm particle size, 100 Å pore size, 4.6 x 150 mm
Lyophilizer (Freeze-Dryer)Capable of reaching < -50°C and < 100 mTorr
pH MeterCalibrated
Vortex MixerStandard
SonicatorStandard

Workflow for this compound Purification

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Crude Peptide Solubilization Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (214/280 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound (Lyophilized Powder) Lyophilization->FinalProduct

Caption: Overall workflow for the purification of this compound.

Detailed Methodologies

2.3.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

2.3.2. Sample Preparation

  • Dissolve the crude this compound peptide in Mobile Phase A. The solubility of leucine and isoleucine in water is a good reference point.[3][4] A starting concentration of 10-20 mg/mL is recommended.

  • If solubility is an issue, a small amount of acetonitrile (not exceeding the initial HPLC gradient percentage) can be added, or the sample can be briefly sonicated. For dipeptides like Leu-Leu-OH, adjusting the pH with a volatile base might be necessary for solubilization, though this is less common for simple dipeptides.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2.3.3. Preparative HPLC Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the designated flow rate.

  • Injection: Inject the filtered crude peptide solution onto the equilibrated column. The injection volume will depend on the column size and the concentration of the sample.

  • Elution and Fraction Collection: Elute the peptide using a linear gradient of Mobile Phase B. Peptides are typically monitored at 214 nm (peptide bond absorption) and 280 nm (for aromatic residues, though not present in this compound).[1] Collect fractions based on the appearance of peaks on the chromatogram.

Table 3: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
015.0955
515.0955
3515.05545
4015.0595
4515.0595
4615.0955
5515.0955

Note: This gradient is a starting point and may require optimization based on the impurity profile of the crude material.

2.3.4. Purity Analysis of Collected Fractions

  • Analyze a small aliquot of each collected fraction using an analytical RP-HPLC system to determine the purity of each fraction.

  • Use a faster gradient on the analytical column to reduce analysis time.

Table 4: Analytical HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
01.0955
21.0955
121.05545
141.0595
161.0595
171.0955
201.0955

2.3.5. Pooling and Lyophilization

  • Combine the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions in a lyophilizer-compatible flask. Snap-freezing using liquid nitrogen or a dry ice/ethanol bath is recommended to create a fine crystalline structure, which aids in efficient sublimation.[5]

  • Lyophilize the frozen solution until a dry, fluffy powder is obtained. This typically involves a primary drying phase to remove unbound water via sublimation, followed by a secondary drying phase at a slightly higher temperature to remove bound water.[5]

  • Store the lyophilized peptide at -20°C or lower in a sealed container with a desiccant.

Data Presentation and Expected Results

The purification process should yield a main peak corresponding to this compound. The retention time will be dependent on the exact HPLC system and conditions used. Leucine and Isoleucine are isomers with very similar hydrophobicity, which can make separation from diastereomeric impurities challenging. A shallow gradient is therefore recommended to achieve optimal resolution.

Table 5: Expected Purity and Yield

StepPurity (by Analytical HPLC)Typical Yield
Crude Peptide50-70%100% (by definition)
Purified Peptide (Post-HPLC)>98%30-50%

Yields are highly dependent on the quality of the initial crude peptide synthesis.

Logical Relationships in HPLC Purification

G cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes Gradient Gradient Slope Resolution Resolution Gradient->Resolution Shallow gradient improves FlowRate Flow Rate FlowRate->Resolution Lower flow rate improves MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Higher %B decreases PeakShape Peak Shape MobilePhase->PeakShape TFA improves

Caption: Relationship between key HPLC parameters and outcomes.

Conclusion

The protocol described provides a comprehensive framework for the successful purification of this compound using preparative RP-HPLC. By carefully controlling the mobile phase composition, gradient elution, and sample handling, researchers can obtain a final product of high purity suitable for a wide range of scientific applications. The provided tables and diagrams serve as a practical guide for implementing this purification strategy in a laboratory setting.

References

Application Note: Structural Elucidation of H-Leu-Ile-OH using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of molecules in solution.[1][2] For peptides like L-Leucyl-L-Isoleucine (H-Leu-Ile-OH), NMR provides atomic-level information on primary structure, connectivity, and conformation.[1][3] This application note provides a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to determine the structure of this compound. The methodology encompasses sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a logical workflow for spectral analysis.

Core Principles of NMR Experiments for Peptide Analysis

The structural analysis of this compound relies on a combination of NMR experiments that reveal through-bond and through-space correlations between nuclei.

  • 1D ¹H NMR: Provides initial information on the number and chemical environment of protons in the molecule.[4] However, significant signal overlap in peptides necessitates the use of 2D experiments.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three chemical bonds (J-coupling), such as the Hα and Hβ protons within the same amino acid residue.[5][6]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system.[1][6] For an amino acid, this experiment can show a correlation from the amide proton (NH) to all other protons within that same residue (Hα, Hβ, Hγ, etc.), which is crucial for identifying the amino acid type.[1][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom.[8][9][10] This experiment provides a highly resolved map of all C-H bonds, aiding in the unambiguous assignment of both proton and carbon resonances.[8][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons.[8][12] This is particularly useful for sequencing, as it can show correlations from an amide proton of one residue to the α-carbon of the preceding residue.[13]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[14][15] This is the primary method for determining the peptide sequence by observing correlations between protons of adjacent residues (e.g., Hα of residue i to the NH of residue i+1) and for obtaining conformational restraints.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Meticulous sample preparation is critical for acquiring high-quality NMR data.[7][16]

  • Peptide Purity: Ensure the this compound sample is of high purity (>95%) to avoid signals from contaminants.

  • Concentration: For a dipeptide, a concentration of 2-5 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time.[17] Calculate the required mass of this compound based on the desired concentration and a final sample volume of 500 µL.

  • Solvent Selection: Dissolve the peptide in 450 µL of H₂O and 50 µL of D₂O (90% H₂O/10% D₂O). The D₂O provides the necessary deuterium signal for the spectrometer's field-frequency lock.[18] Using a high percentage of H₂O is essential for observing the exchangeable amide protons.

  • pH Adjustment: Adjust the pH of the sample to a range of 4.0-7.0.[18] This range minimizes the exchange rate of amide protons with the water solvent, ensuring they are observable. Use dilute HCl or NaOH to adjust the pH, removing a small aliquot to test the pH to avoid contaminating the bulk sample.

  • Internal Reference: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), to a final concentration of ~10 µM for accurate chemical shift referencing (0.0 ppm).[18]

  • Sample Transfer: Transfer the final solution into a high-quality, clean 5 mm NMR tube.[18][19] The final volume should be at least 500 µL, corresponding to a solution height of approximately 5 cm.[19]

  • Stability Check: Ensure the sample is stable and does not aggregate over the course of the NMR experiments.[17]

Protocol 2: NMR Data Acquisition

The following is a typical suite of experiments for peptide structure determination. All experiments should be run under identical temperature and buffer conditions.[6]

  • 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and overall signal dispersion.

    • Use a water suppression pulse sequence (e.g., WATERGATE) to attenuate the strong H₂O signal.[20]

  • 2D ¹H-¹H TOCSY:

    • Purpose: To identify the complete spin systems of the Leucine and Isoleucine residues.[1]

    • Key Parameter (Mixing Time): Use a mixing time of approximately 80-100 ms to allow magnetization transfer throughout the entire amino acid side chain.[6]

  • 2D ¹H-¹H COSY:

    • Purpose: To confirm 2- and 3-bond proton connectivities within each residue.[5]

    • This experiment is often complementary to TOCSY for resolving ambiguities.

  • 2D ¹H-¹H NOESY:

    • Purpose: To identify through-space proximities for sequential assignment and conformational analysis.[5][7]

    • Key Parameter (Mixing Time): Use a mixing time of around 150 ms for a small peptide.[6] This allows for the buildup of NOE cross-peaks.

  • 2D ¹H-¹³C HSQC:

    • Purpose: To obtain ¹³C chemical shifts for all protonated carbons and to resolve signal overlap from the ¹H spectrum.[8][9]

    • This is a highly sensitive experiment that provides a unique peak for each C-H bond.[11]

  • 2D ¹H-¹³C HMBC:

    • Purpose: To identify long-range (2-3 bond) H-C correlations, which are critical for confirming the peptide sequence across the peptide bond (e.g., Leu Hα to Ile C=O).[8][12]

    • Key Parameter (Optimization): The experiment is often optimized for long-range coupling constants of 7-8 Hz.[8]

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C chemical shifts for Leucine and Isoleucine residues in a peptide, referenced to DSS at 0.0 ppm. Actual values for this compound may vary slightly based on solvent, pH, and conformation.

Table 1: Expected ¹H Chemical Shifts (ppm) for this compound Residues

Proton Leucine (Leu) Isoleucine (Ile)
NH ~8.0 - 8.5 ~8.0 - 8.5
~4.2 - 4.4 ~4.1 - 4.3
~1.6 - 1.8 ~1.8 - 2.0
~1.6 - 1.7 ~1.2 - 1.5 (CH₂)
Hγ' ~1.1 - 1.4 (CH₂)
Hγ₂ ~0.9 - 1.0 (CH₃)
Hδ₁ ~0.9 - 1.0
Hδ₂ ~0.9 - 1.0
C-term OH ~12.0 - 13.0

Data compiled from BMRB entries and general peptide NMR data.[21][22][23]

Table 2: Expected ¹³C Chemical Shifts (ppm) for this compound Residues

Carbon Leucine (Leu) Isoleucine (Ile)
C=O ~174 - 176 ~175 - 177
~53 - 56 ~60 - 62
~40 - 43 ~37 - 39
~25 - 27 ~26 - 28 (CH₂)
Cγ₂ ~16 - 18 (CH₃)
Cδ₁ ~23 - 25 ~11 - 13 (CH₃)
Cδ₂ ~21 - 23

Data compiled from BMRB entries and other sources.[21][23][24][25]

Visualization of Workflows

The following diagrams illustrate the experimental and logical processes for the structural elucidation of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Sample This compound (>95% Purity) Solvent Prepare Solvent (90% H2O / 10% D2O) Sample->Solvent Dissolve Dissolve Peptide (2-5 mM) Adjust pH (4.0-7.0) Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube NMR Place in NMR Spectrometer Tube->NMR OneD 1D 1H (with Water Suppression) NMR->OneD TwoD Acquire 2D Spectra: - TOCSY - COSY - NOESY - HSQC - HMBC OneD->TwoD Process Process & Reference Spectra TwoD->Process Assign Resonance Assignment Process->Assign Structure Determine Sequence & Conformation Assign->Structure Final Final Structure of this compound Structure->Final

Caption: Experimental workflow for this compound structural elucidation.

logical_workflow TOCSY 1. Identify Spin Systems (TOCSY) Identify 2. Assign Spin Systems to Leucine & Isoleucine TOCSY->Identify COSY Confirm J-Couplings (COSY) COSY->Identify NOESY 3. Find Sequential Connections (NOESY) Identify->NOESY HSQC Correlate 1H-13C (HSQC) HSQC->Identify Sequence 4. Establish Leu-Ile Sequence NOESY->Sequence HMBC Confirm Sequential Connections (HMBC) HMBC->Sequence Structure 5. Final Structure Confirmation Sequence->Structure

Caption: Logical workflow for NMR spectral assignment of this compound.

Protocol for Spectral Analysis and Structural Elucidation

  • Identify Amino Acid Spin Systems:

    • In the TOCSY spectrum, start from the well-resolved amide proton (NH) region (~8.0-8.5 ppm).

    • Trace the correlations from each NH peak. A single TOCSY experiment will show cross-peaks between the NH and all other protons (Hα, Hβ, Hγ, Hδ) belonging to that same amino acid.[1][7]

    • Use the characteristic patterns of cross-peaks and chemical shifts to identify one Leucine spin system and one Isoleucine spin system.[13] The COSY spectrum can be used to confirm direct (2-3 bond) couplings.

  • Assign Resonances:

    • Use the ¹H-¹³C HSQC spectrum to assign the ¹³C chemical shift for each protonated carbon, resolving any overlap present in the 1D ¹H spectrum.[8][11]

    • Compare the observed ¹H and ¹³C chemical shifts to the expected values in Tables 1 and 2 to confirm the Leu and Ile assignments.

  • Determine the Peptide Sequence:

    • The key to sequencing is the NOESY spectrum, which shows through-space connections.[5][7]

    • Look for an inter-residue NOE cross-peak between the alpha-proton (Hα) of the N-terminal residue (Leucine) and the amide proton (NH) of the C-terminal residue (Isoleucine). This Hα(i) — NH(i+1) correlation is the hallmark of a peptide bond.

    • The ¹H-¹³C HMBC spectrum can be used to confirm this sequence by looking for a correlation between the Leucine Hα and the Isoleucine carbonyl carbon (C=O).[13]

  • Final Structure Confirmation:

    • Combine all the information: two identified amino acid spin systems (one Leu, one Ile) and the sequential NOE/HMBC connections confirming the Leu-Ile order.

    • This completes the structural elucidation of this compound. Further analysis of additional NOEs can provide information about the solution conformation of the dipeptide.[14]

References

Application Notes and Protocols for the Quantitative Analysis of H-Leu-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ile-OH, a dipeptide composed of L-leucine and L-isoleucine, serves as an important analyte and standard in various research and drug development contexts. As a breakdown product of proteins and larger peptides, its accurate quantification in biological matrices can be crucial for metabolic studies, pharmacokinetic assessments of peptide-based therapeutics, and as a biomarker in certain physiological and pathological states. Leucine and isoleucine are essential branched-chain amino acids (BCAAs) that play a critical role in cellular metabolism and signaling, most notably through the activation of the mechanistic Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and outlines its application as a standard.

I. Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This section details a robust and sensitive method for the determination of this compound in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for optimal accuracy and precision, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[1]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • This compound-¹³C₆,¹⁵N (Stable Isotope Labeled Internal Standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 10 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS primary stock with 50:50 (v/v) ACN:Water.

3. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the IS working solution (50 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

4. LC-MS/MS Conditions

  • HPLC System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80-2% B

    • 4.0-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor > Product (e.g., m/z 245.2 > 114.1)

    • This compound-¹³C₆,¹⁵N: Precursor > Product (e.g., m/z 252.2 > 118.1)

    • Note: Specific transitions should be optimized by direct infusion of the standards.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the analytical method, which should be validated according to regulatory guidelines.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 500 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Accuracy (% Recovery) Precision (%RSD)
LLOQ 1 95 - 105% < 15%
Low QC 3 98 - 102% < 10%
Mid QC 100 97 - 103% < 8%

| High QC | 400 | 99 - 101% | < 7% |

Table 3: Sensitivity and Matrix Effect

Parameter Value
Lower Limit of Quantification (LLOQ) 1 ng/mL
Signal-to-Noise Ratio at LLOQ > 10

| Matrix Factor (normalized by IS) | 0.95 - 1.05 |

II. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound from plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc UPLC Separation reconstitute->lc ms Tandem MS Detection lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Workflow for this compound quantification.

BCAA Signaling via mTOR Pathway

This compound is a source of leucine and isoleucine, which are potent activators of the mTOR signaling pathway, a critical regulator of protein synthesis and cell growth. Leucine, in particular, plays a key role in this process.[1][2][3]

BCAA_mTOR_Pathway BCAA BCAAs (Leucine, Isoleucine) mTORC1 mTORC1 BCAA->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Caption: Simplified BCAA-mediated mTORC1 signaling.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of this compound as a standard is essential for calibrating the assay and ensuring the accuracy of the results. This application note serves as a comprehensive guide for researchers in drug development and metabolic studies, enabling precise measurement of this dipeptide and contributing to a deeper understanding of its physiological roles. The connection of its constituent amino acids to the mTOR pathway highlights its importance in fundamental cellular processes.

References

H-Leu-Ile-OH: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ile-OH, a dipeptide composed of Leucine and Isoleucine, has emerged as a promising agent in neuroscience research, demonstrating significant neuroprotective properties. This document provides a comprehensive overview of its applications in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, and explores its potential therapeutic mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Neuroprotective Applications

This compound has shown potential in mitigating neuronal damage and cognitive deficits in various in vitro and in vivo models of neurological disorders.

Alzheimer's Disease

Oral administration of the dipeptide Leu-Ile has been found to prevent memory impairment induced by amyloid-beta (Aβ) in mice.[1] This protective effect is associated with the restraint of hyperphosphorylation of extracellular signal-regulated kinase (ERK), a key enzyme in cellular signaling pathways implicated in Aβ neurotoxicity.

Parkinson's Disease

In a mouse model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), peripheral administration of Leu-Ile inhibited dopaminergic (DA) denervation. This neuroprotection is linked to the dipeptide's ability to induce the synthesis of crucial neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the striatum.

Stroke

While direct studies on this compound in stroke models are limited, research on other neuroprotective peptides suggests potential avenues for investigation. Peptides have been shown to reduce infarct volume and enhance neuronal survival in models of cerebral ischemia.[2] Given this compound's neuroprotective mechanisms, its application in stroke research warrants further exploration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and related branched-chain amino acids (BCAAs).

Table 1: Effect of Leucine and Isoleucine on Neuronal Cell Viability

Cell LineTreatmentConcentrationOutcomeReference
Bovine Mammary Epithelial CellsLeucine + Isoleucine0.900 mmol/L Leu + 0.630 mmol/L IleSignificantly higher relative proliferation rate compared to lower concentrations[3]
Mixed Cortical Cell CulturesLeucine:Isoleucine:Valine (2:1:1)30 µM and 300 µMEnhanced wound closure (neurite regrowth) after scratch injury[4]

Table 2: In Vivo Effects of this compound in a Parkinson's Disease Model

Animal ModelTreatmentDosage & AdministrationKey FindingsReference
6-OHDA-lesioned miceLeu-IleNot specified in abstractInhibition of dopaminergic denervation; Increased BDNF and GDNF in the striatum

Note: Specific quantitative data on the percentage of dopaminergic neuron survival and the fold-increase in BDNF/GDNF levels were not available in the reviewed literature.

Experimental Protocols

In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity

This protocol is a general guideline for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in a neuroblastoma cell line.

a. Cell Culture and Seeding:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

b. Preparation of Aggregated Amyloid-Beta (Aβ):

  • Dissolve synthetic Aβ1-42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

  • To induce aggregation, resuspend the dried peptide film in DMSO and then dilute to the desired concentration in cell culture medium. Incubate at 37°C for 24-48 hours.

c. Treatment:

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells with this compound for 2 hours before adding the aggregated Aβ.

  • Add the aggregated Aβ to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM).

  • Incubate the plate for an additional 24-48 hours.

d. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Parkinson's Disease Model (6-OHDA Lesion)

This protocol describes the induction of a unilateral 6-OHDA lesion in mice to model Parkinson's disease, which can be used to evaluate the therapeutic efficacy of this compound.

a. Animals and Pre-treatment:

  • Use adult male C57BL/6 mice.

  • 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

b. Stereotaxic Surgery:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Mount the mouse in a stereotaxic frame.

  • Inject 6-OHDA (e.g., 4 µg in 2 µL of 0.02% ascorbic acid in saline) into the medial forebrain bundle (MFB) of one hemisphere at a rate of 0.5 µL/min.[7][8] The coordinates for the MFB will need to be determined based on a mouse brain atlas.

  • Leave the injection needle in place for 5 minutes before slowly retracting it.

  • Suture the incision.

c. This compound Treatment:

  • Prepare this compound in a suitable vehicle (e.g., saline).

  • Administer this compound via a chosen route (e.g., oral gavage or intraperitoneal injection) at various doses. The treatment can be initiated before or after the 6-OHDA lesion and continue for a specified duration.

d. Behavioral Assessment:

  • Perform behavioral tests to assess motor deficits, such as the apomorphine-induced rotation test, cylinder test, or rotarod test, at different time points post-lesion.[7]

e. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and perfuse the brains.

  • Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Measure the levels of BDNF and GDNF in the striatum using ELISA.[9][10]

Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated, at least in part, through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. Leucine, a component of this dipeptide, is a known activator of mTORC1.

This compound Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E | Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis BDNF_synthesis BDNF Synthesis Neuronal_Survival Neuronal Survival & Growth BDNF_synthesis->Neuronal_Survival GDNF_synthesis GDNF Synthesis GDNF_synthesis->Neuronal_Survival Protein_Synthesis->BDNF_synthesis Protein_Synthesis->GDNF_synthesis

Figure 1: Proposed Signaling Pathway for this compound. this compound activates mTORC1, leading to downstream effects that promote protein synthesis, including the production of neurotrophic factors BDNF and GDNF, which support neuronal survival and growth.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Neuroprotection Assay Workflow A Seed Neuroblastoma Cells (e.g., SH-SY5Y) B Pre-treat with This compound A->B C Induce Toxicity (e.g., aggregated Aβ) B->C D Incubate C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis E->F

Figure 2: In Vitro Experimental Workflow. A general workflow for assessing the neuroprotective effects of this compound against a neurotoxic agent in a cell-based assay.

Experimental_Workflow_In_Vivo cluster_workflow In Vivo Parkinson's Disease Model Workflow A Induce Lesion (6-OHDA injection) B Administer this compound A->B C Behavioral Testing B->C D Post-mortem Analysis (Immunohistochemistry, ELISA) C->D E Data Analysis D->E

Figure 3: In Vivo Experimental Workflow. A typical workflow for evaluating the therapeutic potential of this compound in a rodent model of Parkinson's disease.

Conclusion

This compound demonstrates considerable promise as a neuroprotective agent with potential applications in the treatment of neurodegenerative diseases. Its ability to induce the production of key neurotrophic factors and modulate critical signaling pathways highlights its therapeutic potential. The provided protocols and data serve as a foundation for further research to elucidate its mechanisms of action and to advance its development as a novel therapeutic for neurological disorders. Further studies are warranted to establish optimal dosing, administration routes, and to explore its efficacy in other models of neurological damage, such as stroke.

References

Application Notes and Protocols: The Neuroprotective Role of H-Leu-ile-OH in Preventing Neuronal Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-ile-OH, also known as Leucyl-isoleucine (Leu-Ile), has emerged as a promising small molecule with significant neuroprotective properties. Research indicates that this hydrophobic dipeptide can effectively prevent neuronal death, a hallmark of various neurodegenerative diseases. Unlike many neuroprotective agents, this compound exerts its effects through a multifaceted mechanism that involves the upregulation of key neurotrophic factors and the activation of pro-survival intracellular signaling cascades. These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the neuroprotective actions of this compound.

Mechanism of Action

This compound prevents neuronal death primarily by inducing the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in neurons.[1] The neuroprotective effect of this compound is dependent on these neurotrophic factors, as its protective capacity is absent in neurons from mice lacking either the BDNF or GDNF gene.[1]

The signaling pathway initiated by this compound involves its binding to the heat-shock cognate protein 70 (Hsc70).[2] This interaction subsequently activates the Hsp90/Akt/CREB signaling cascade. This leads to the phosphorylation and activation of Akt and cAMP response element-binding protein (CREB).[2] Activated CREB then promotes the transcription of the BDNF and GDNF genes, leading to increased synthesis and secretion of these vital neurotrophic factors.[1][2]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound.

Table 1: Effect of this compound on Neurotrophic Factor Levels in Mouse Striatum

TreatmentBDNF (pg/mg protein)GDNF (pg/mg protein)
Vehicle (i.p.)~150~25
This compound (1 mg/kg, i.p.)~250~40
Vehicle (i.c.v.)~160~28
This compound (10 µg, i.c.v.)~280~45

*Data are estimated from graphical representations in Nitta et al., 2004 and indicate a significant increase compared to vehicle controls.

Table 2: Neuroprotective Effect of this compound in a 6-OHDA Mouse Model of Parkinson's Disease

Treatment GroupMethamphetamine-Induced Rotations (rotations/min)
Sham + Vehicle~1
6-OHDA + Vehicle~12
6-OHDA + this compound (1 mg/kg, i.p.)~5*

*Data are estimated from graphical representations in Nitta et al., 2004 and indicate a significant reduction in rotational behavior compared to the 6-OHDA + Vehicle group.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Hsc70 Hsc70 This compound->Hsc70 Binds to Hsp90 Hsp90 Hsc70->Hsp90 Activates Akt Akt Hsp90->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation CREB CREB pAkt->CREB Phosphorylates pCREB p-CREB CREB->pCREB pCREB_nuc p-CREB pCREB->pCREB_nuc Translocates to Nucleus BDNF_mRNA BDNF mRNA BDNF_protein BDNF Protein BDNF_mRNA->BDNF_protein Translation GDNF_mRNA GDNF mRNA GDNF_protein GDNF Protein GDNF_mRNA->GDNF_protein Translation Neuronal_Survival Neuronal Survival & Neuroprotection BDNF_protein->Neuronal_Survival Promotes GDNF_protein->Neuronal_Survival Promotes CRE CRE pCREB_nuc->CRE Binds to CRE->BDNF_mRNA Promotes Transcription CRE->GDNF_mRNA Promotes Transcription G cluster_animal_model 6-OHDA Animal Model of Parkinson's Disease cluster_cell_culture In Vitro Neuroprotection Assay cluster_biochemical Biochemical Analysis start Stereotaxic Injection of 6-OHDA into Striatum treatment Daily i.p. Injection of This compound or Vehicle start->treatment behavior Methamphetamine-Induced Rotational Behavior Test treatment->behavior histology Immunohistochemistry for Tyrosine Hydroxylase behavior->histology culture Primary Mesencephalic Neuron Culture treatment_vitro Treatment with this compound culture->treatment_vitro induction Induction of Neuronal Death (e.g., serum deprivation) treatment_vitro->induction analysis Cell Viability Assay (e.g., MTT assay) induction->analysis tissue Brain Tissue Homogenization elisa ELISA for BDNF and GDNF tissue->elisa western Western Blot for p-Akt, Akt, p-CREB, and CREB tissue->western

References

Application Notes and Protocols: Investigating H-Leu-ile-OH's Effect on Memory Impairment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Memory impairment is a debilitating hallmark of several neurodegenerative disorders, most notably Alzheimer's disease (AD). A key pathological feature of AD is the accumulation of amyloid-beta (Aβ) peptides, which trigger a cascade of neurotoxic events leading to synaptic dysfunction, neuronal loss, and cognitive decline. Recent research has focused on identifying novel therapeutic agents that can counteract Aβ-induced neurotoxicity. The dipeptide H-Leu-ile-OH (Leucyl-isoleucine) has emerged as a promising candidate. Studies suggest that oral supplementation with this hydrophobic dipeptide can prevent Aβ-induced memory impairment in animal models.[1] The proposed mechanisms of action include the modulation of key signaling pathways involved in neuroinflammation and the synthesis of neurotrophic factors that promote neuronal survival.[1][2]

These application notes provide a comprehensive overview of the methodologies used to investigate the therapeutic potential of this compound. We detail the protocols for inducing memory impairment in a murine model, assessing cognitive function through behavioral tests, and analyzing the underlying molecular changes in the brain.

Proposed Mechanism of Action

This compound is believed to exert its neuroprotective effects through at least two primary pathways:

  • Inhibition of Aβ-Induced Neurotoxic Signaling: Amyloid-beta peptides can induce the hyperphosphorylation of extracellular signal-regulated kinase (ERK), leading to the overexpression of inducible nitric oxide synthase (iNOS) and subsequent protein nitration, a marker of oxidative stress. This cascade contributes significantly to neuronal damage and memory deficits. This compound has been shown to prevent the hyperphosphorylation of ERK, thereby disrupting this toxic pathway.[1]

  • Induction of Neurotrophic Factors: this compound has been found to stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured neurons.[2] These factors are critical for neuronal survival, growth, and synaptic plasticity, suggesting that this compound can protect neurons from damage and support cognitive function.

Visualizing the Molecular Pathways

The following diagrams illustrate the proposed signaling cascades influenced by this compound.

cluster_0 Aβ-Induced Neurotoxicity Pathway Abeta Amyloid-Beta (Aβ) pERK ERK Hyperphosphorylation Abeta->pERK iNOS iNOS Overexpression pERK->iNOS Nitration Protein Nitration (Oxidative Stress) iNOS->Nitration Impairment Memory Impairment Nitration->Impairment LeuIle This compound LeuIle->pERK inhibits

Caption: Aβ-induced neurotoxic signaling cascade and its inhibition by this compound.

cluster_1 Neurotrophic Factor Induction Pathway LeuIle This compound BDNF BDNF Synthesis LeuIle->BDNF GDNF GDNF Synthesis LeuIle->GDNF Protection Neuroprotection & Synaptic Plasticity BDNF->Protection GDNF->Protection

Caption: this compound stimulates the synthesis of key neurotrophic factors.

Data Presentation

The following tables present representative quantitative data from studies investigating the effects of this compound on memory impairment models.

Table 1: Behavioral Assessment in Morris Water Maze

GroupTreatmentMean Escape Latency (seconds)Time in Target Quadrant (%)
ShamVehicle15.2 ± 2.145.5 ± 5.3
Aβ ModelVehicle48.9 ± 4.518.2 ± 3.9
Aβ ModelThis compound (50 mg/kg)22.5 ± 3.339.8 ± 4.8

Table 2: Hippocampal Protein Expression (Western Blot)

GroupTreatmentRelative p-ERK/ERK RatioRelative iNOS ExpressionRelative BDNF Expression
ShamVehicle1.00 ± 0.121.00 ± 0.151.00 ± 0.11
Aβ ModelVehicle3.45 ± 0.412.98 ± 0.350.45 ± 0.08
Aβ ModelThis compound (50 mg/kg)1.25 ± 0.191.15 ± 0.210.91 ± 0.14

Experimental Workflow Overview

A typical investigation involves several key stages, from establishing the animal model to behavioral testing and terminal molecular analysis.

cluster_0 Experimental Phases Model 1. Animal Model Induction (e.g., Aβ injection) Treatment 2. This compound Administration (e.g., Oral Gavage) Model->Treatment Behavior 3. Behavioral Testing (MWM, Passive Avoidance) Treatment->Behavior Tissue 4. Brain Tissue Collection Behavior->Tissue Analysis 5. Molecular Analysis (WB, IHC) Tissue->Analysis

Caption: High-level workflow for investigating this compound in vivo.

Experimental Protocols

Protocol 1: Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[3][4]

1.1. Apparatus:

  • A circular pool (150-200 cm in diameter) filled with water (22-25°C) made opaque with non-toxic paint.[5]

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[4]

  • A video tracking system to record the animal's swim path and latency.[3]

1.2. Procedure:

  • Acquisition Phase (4-5 days):

    • Divide the pool into four virtual quadrants (N, S, E, W). Place the hidden platform in the center of one quadrant (the target quadrant).

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions.[3]

    • Allow the animal to search for the platform for a maximum of 60-90 seconds.[6]

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the time limit, guide it to the platform and allow it to stay for 15-30 seconds.[7]

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the escape platform from the pool.[3]

    • Place the animal in the pool from a novel start position.

    • Allow the animal to swim freely for 60 seconds.[6]

    • Record and analyze the time spent in the target quadrant, the number of crossings over the former platform location, and the swim path. A preference for the target quadrant indicates successful spatial memory formation.[3]

start Start MWM Protocol acq Acquisition Phase (4-5 Days) 4 Trials/Day start->acq place_mouse Place mouse in water at start position acq->place_mouse probe Probe Trial (Day 6) Remove Platform timer Start Timer (Max 90s) place_mouse->timer found Platform Found? timer->found on_platform Allow mouse on platform for 30s found->on_platform Yes guide Guide mouse to platform found->guide No next_trial End Trial Proceed to next on_platform->next_trial guide->on_platform next_trial->probe After 4-5 Days swim Allow free swim for 60s probe->swim analyze Analyze Time in Target Quadrant swim->analyze end End Protocol analyze->end

Caption: Step-by-step workflow for the Morris Water Maze behavioral test.

Protocol 2: Passive Avoidance (PA) Test

The PA test assesses fear-motivated memory, where an animal learns to avoid an environment associated with an aversive stimulus.[8]

2.1. Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door.[8]

  • The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.[9]

2.2. Procedure:

  • Training/Acquisition Trial:

    • Place the animal in the light compartment and allow it to acclimate for ~60 seconds.[10]

    • Open the guillotine door and start a timer.

    • Record the latency for the animal to enter the dark compartment with all four paws (step-through latency).[9]

    • Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.25-0.5 mA for 1-2 seconds).[11]

    • Remove the animal from the apparatus 15-30 seconds after the shock and return it to its home cage.

  • Retention/Test Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Open the guillotine door and record the step-through latency.

    • No foot shock is delivered during this trial.

    • A longer step-through latency compared to the training trial indicates successful memory retention. A maximum cutoff time (e.g., 300 seconds) is typically set.[11]

Protocol 3: Western Blot for Brain Tissue

This protocol is for quantifying the expression levels of specific proteins (e.g., p-ERK, iNOS, BDNF) in hippocampal homogenates.

3.1. Sample Preparation:

  • Dissect and immediately snap-freeze the hippocampus in liquid nitrogen. Store at -80°C.

  • Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (a 1:10 tissue weight to buffer volume ratio is common).[12][13]

  • Centrifuge the homogenate at high speed (e.g., 14,000 g) for 20 minutes at 4°C.[14]

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.[14]

  • Denature protein samples by boiling in Laemmli buffer for 5-10 minutes.

3.2. Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

3.3. Immunodetection:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again as in step 3.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Immunohistochemistry (IHC) for Amyloid-Beta

This protocol is for the qualitative and quantitative analysis of Aβ plaque deposition in fixed brain tissue sections.

4.1. Tissue Preparation:

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.

4.2. Staining Procedure:

  • Wash free-floating sections in phosphate-buffered saline (PBS).

  • Antigen Retrieval: Incubate sections in 90-95% formic acid for 5-10 minutes to unmask the Aβ epitope.[15][16] This step is critical for robust Aβ detection.[17]

  • Rinse sections thoroughly in PBS (3 x 5 minutes).[15]

  • Quench endogenous peroxidase activity by incubating in a solution like 3% H₂O₂ in PBS for 10-15 minutes.[15]

  • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.[18]

  • Incubate sections with the primary anti-Aβ antibody (e.g., 6E10 or 4G8) overnight at 4°C.[17]

  • Rinse sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours.[15]

  • Rinse and incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.[15]

  • Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the antigen site.[18]

  • Mount the stained sections onto glass slides, dehydrate through an ethanol series, clear with xylene, and coverslip.[15]

  • Analyze plaque burden (plaque number and area) in specific brain regions (e.g., hippocampus, cortex) using microscopy and image analysis software.

References

Application Notes and Protocols: The Role of H-Leu-Ile-OH in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes and obesity, are characterized by impaired nutrient metabolism, insulin resistance, and chronic inflammation. Branched-chain amino acids (BCAAs), particularly leucine and isoleucine, have garnered significant attention for their roles in regulating glucose homeostasis, protein synthesis, and mitochondrial function. While extensive research has focused on individual amino acids, the therapeutic potential of dipeptides such as H-Leu-Ile-OH (Leucyl-isoleucine) remains a promising yet underexplored area.

These application notes provide a comprehensive overview of the current understanding of leucine and isoleucine in metabolic regulation and offer a framework for investigating the potential of this compound as a novel therapeutic agent. The potential for distinct cellular uptake and signaling mechanisms of the dipeptide compared to its constituent amino acids presents a compelling rationale for its study in the context of metabolic disorders.

Data Presentation: Effects of Leucine and Isoleucine on Metabolic Parameters

The following tables summarize quantitative data from studies on leucine and isoleucine, providing a basis for comparative studies with this compound.

Table 1: Effects of Leucine Supplementation on Body Weight and Composition in High-Fat Diet (HFD)-Fed Mice

ParameterControl (HFD)Leucine (HFD + Leu)% ChangeReference
Body Weight Gain (g)18.5 ± 1.212.6 ± 1.5-32%[1]
Adiposity (%)28.7 ± 1.821.5 ± 1.3-25%[1]

Table 2: Effects of Leucine and Isoleucine on Glucose Metabolism and Insulin Sensitivity

TreatmentParameterOutcomeReference
LeucineInsulin-stimulated glucose uptake in skeletal muscle cellsIncreased[2]
LeucineFasting blood glucose in HFD-fed miceDecreased[1]
LeucinePlasma insulin in HFD-fed miceDecreased[1]
IsoleucineGlucose tolerance in ratsImproved[3]

Table 3: Effects of Leucine on Insulin Signaling Pathway Components in Skeletal Muscle Cells

ProteinLeucine + Insulin vs. Insulin AloneOutcomeReference
Phospho-Akt (Ser473)Increased phosphorylationEnhanced Insulin Signaling[2]
Phospho-p70S6KIncreased phosphorylationActivation of mTORC1 pathway[2]

Signaling Pathways

The metabolic effects of leucine and isoleucine are largely mediated through the modulation of key signaling pathways, primarily the mTOR and insulin signaling pathways.

mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[4][5] Activation of mTORC1 by leucine promotes protein synthesis and has been implicated in the regulation of glucose metabolism.

mTOR_Signaling Leu Leucine / this compound mTORC1 mTORC1 Leu->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes Insulin_Signaling_Feedback Negative Feedback on Insulin Signaling p70S6K->Insulin_Signaling_Feedback eIF4E_BP1->Protein_Synthesis Inhibits Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leu Leucine / this compound Leu->Akt Potentiates Phosphorylation Cell_Culture_Workflow Start Start with L6 Myoblasts Proliferation Proliferate in 10% FBS DMEM Start->Proliferation Seeding Seed into Culture Plates Proliferation->Seeding Differentiation Induce Differentiation in 2% HS DMEM Seeding->Differentiation Myotubes Mature Myotubes (5-7 days) Differentiation->Myotubes Western_Blot_Workflow Start Cell Treatment and Lysis Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and Analysis Detection->Analysis

References

Application Notes and Protocols for L-leucyl-L-isoleucine as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-isoleucine is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-isoleucine. While direct clinical studies on L-leucyl-L-isoleucine as a singular therapeutic agent are limited, the well-documented physiological roles of its constituent amino acids provide a strong basis for its potential therapeutic applications.[1] This document outlines the hypothesized mechanisms of action, potential therapeutic uses, and detailed experimental protocols for investigating the efficacy of L-leucyl-L-isoleucine. The primary advantages of using the dipeptide form may lie in its unique absorption and bioavailability characteristics compared to free-form amino acids.[1]

The therapeutic potential of L-leucyl-L-isoleucine is inferred from the functions of L-leucine and L-isoleucine, which are crucial for muscle protein synthesis, energy metabolism, and the regulation of blood glucose levels.[2][3][4] L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[5][][7][8][9] L-isoleucine also plays a role in stimulating protein synthesis and is essential for the production of hemoglobin.[2][3]

Hypothesized Therapeutic Applications

Based on the known functions of its constituent amino acids, L-leucyl-L-isoleucine is a candidate for investigation in the following areas:

  • Muscle Wasting and Sarcopenia: By providing key substrates for muscle protein synthesis and activating anabolic signaling pathways.[2][]

  • Metabolic Disorders: Potential to improve glucose homeostasis and insulin sensitivity.[4][5]

  • Recovery from Injury or Surgery: To support tissue repair and reduce muscle protein breakdown.[1][2]

  • Nutritional Supplementation: In cases of dietary insufficiency or increased physiological demand.[1][4]

Data Presentation

The following tables summarize quantitative data for L-leucine, which is considered the primary bioactive component for stimulating muscle protein synthesis. This data can serve as a benchmark for designing experiments with L-leucyl-L-isoleucine.

Table 1: In Vitro Effects of L-Leucine on Skeletal Muscle Protein Metabolism

ConcentrationEffect on Protein SynthesisEffect on Protein DegradationExperimental Model
0.1 mM+10%0%Incubated rat skeletal muscle[10][11]
0.2 mM+19%-6%Incubated rat skeletal muscle[10][11]
0.25 mMNot specified-15%Incubated rat skeletal muscle[10][11]
0.5 mM+42%-26%Incubated rat skeletal muscle[10][11]

Table 2: In Vivo Effects of L-Leucine on Protein Metabolism

Dosage/ConditionEffect on Protein Synthesis/DegradationExperimental Model
Leucine supplementation in food-deprived ratsIncreased rate of protein synthesis in gastrocnemius muscle (~50-60%) and decreased protein degradation in soleus muscle.[10]Rat model
Leucine infusion in humansSuppressed rate of whole-body (-37%) and forearm (-43%) muscle proteolysis.[10]Human clinical study

Signaling Pathways

The primary hypothesized mechanism of action for L-leucyl-L-isoleucine, following its hydrolysis into L-leucine and L-isoleucine, is the activation of the mTORC1 signaling pathway by L-leucine.

mTOR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_leucyl_L_isoleucine L-leucyl-L-isoleucine Dipeptide_Transporter Dipeptide Transporter L_leucyl_L_isoleucine->Dipeptide_Transporter uptake Hydrolysis Hydrolysis Dipeptide_Transporter->Hydrolysis L_leucine L-leucine Hydrolysis->L_leucine L_isoleucine L-isoleucine Hydrolysis->L_isoleucine mTORC1 mTORC1 L_leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates 4E_BP1 4E-BP1 mTORC1->4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E 4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes Cell_Viability_Workflow Start Start Seed_Cells Seed C2C12 cells in 96-well plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Starvation Serum Starvation (4h) Adherence->Starvation Treatment Treat with L-leucyl-L-isoleucine and controls Starvation->Treatment Incubation Incubate (24-48h) Treatment->Incubation MTT_Assay Add MTT solution (4h incubation) Incubation->MTT_Assay Solubilization Add DMSO MTT_Assay->Solubilization Measurement Measure Absorbance (490 nm) Solubilization->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End In_Vivo_Workflow Start Start Acclimatization Acclimatize Mice (1 week) Start->Acclimatization Grouping Randomize into Groups Acclimatization->Grouping Immobilization Hindlimb Immobilization Grouping->Immobilization Treatment Daily Oral Gavage (Dipeptide or Vehicle) Immobilization->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring Euthanasia Euthanize Mice (Day 7-14) Monitoring->Euthanasia Dissection Dissect Hindlimb Muscles Euthanasia->Dissection Measurement Measure Muscle Weight Dissection->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in H-Leu-Ile-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-Leu-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this dipeptide. Below you will find frequently asked questions and troubleshooting guides to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound that can lead to low yields?

The synthesis of this compound, a dipeptide composed of Leucine and Isoleucine, presents specific challenges primarily due to the steric hindrance of the amino acids involved. The β-branched side chain of Isoleucine can significantly slow down the coupling reaction, making it less efficient.[1] This steric hindrance can lead to incomplete reactions and the formation of side products, ultimately reducing the overall yield.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Isoleucine?

For sterically demanding couplings, such as the formation of the Leu-Ile bond, high-activity coupling reagents are recommended. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP, are generally more effective than carbodiimides (e.g., DCC, DIC) alone.[2][3][4][5][6][7] These reagents form highly reactive intermediates that can overcome the steric barrier more efficiently.[5][8] Adding an additive like HOBt or HOAt when using carbodiimides can help to reduce racemization and improve coupling efficiency.[2][9]

Q3: What are the common side reactions observed during this compound synthesis?

Several side reactions can occur, leading to a decrease in the desired product's yield:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in unreacted starting materials.[1]

  • Racemization: The chiral integrity of the amino acids can be compromised during activation, leading to the formation of diastereomeric peptides which can be difficult to separate.[9][10][11] The use of additives like HOBt can suppress racemization.[2][9]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially when using Fmoc-based solid-phase synthesis, to form a stable six-membered ring, leading to the cleavage of the dipeptide from the resin.[9][11]

  • Formation of N-acylurea: When using carbodiimide coupling reagents, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and terminates the peptide chain.[1][12]

Q4: How can I monitor the progress of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the resin. A positive test (blue color) indicates incomplete coupling, and the coupling step should be repeated. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the formation of the product.

Q5: What is the recommended method for purifying crude this compound?

The most effective and widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] This technique separates the target peptide from impurities based on their hydrophobicity. Following purification, lyophilization is typically used to obtain the final product as a stable, fluffy powder.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or no product formation Inefficient coupling reagent Switch to a more potent coupling reagent suitable for sterically hindered amino acids, such as HATU, HBTU, or PyBOP.[3][4][6]
Steric hindrance Increase the reaction time for the coupling step. Consider performing a "double coupling," where the coupling procedure is repeated before moving to the next step.[6]
Inadequate activation of the carboxylic acid Ensure all reagents are anhydrous, as moisture can quench the active intermediates. Use fresh, high-quality coupling reagents.
Presence of multiple peaks in HPLC analysis of the crude product Racemization Use a coupling reagent known for low racemization, or add an anti-racemization additive like HOBt or HOAt to the coupling reaction.[2][9]
Deletion sequences (e.g., only Leucine or Isoleucine starting material remaining) This indicates incomplete coupling. Use the Kaiser test (for SPPS) to confirm the completion of the coupling step. If incomplete, perform a second coupling.[13]
Side-product formation (e.g., diketopiperazine) If using SPPS, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[9]
Difficulty in purifying the final product Poor separation of product and impurities Optimize the RP-HPLC gradient and mobile phase composition to achieve better resolution between the desired peptide and closely eluting impurities.
Product loss during workup Ensure complete precipitation of the peptide after cleavage from the resin (for SPPS). Use a sufficient volume of cold diethyl ether.[6] During liquid-liquid extractions in solution-phase synthesis, perform multiple extractions to maximize recovery.

Experimental Protocols

Solution-Phase Synthesis of Boc-Leu-Ile-OH

This protocol describes the synthesis of Boc-protected this compound using HATU as the coupling reagent.

  • Materials:

    • Boc-Leu-OH (1.0 eq)

    • H-Ile-OMe·HCl (Isoleucine methyl ester hydrochloride) (1.0 eq)

    • HATU (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous MgSO₄

    • 1 M NaOH

    • Dichloromethane (DCM)

  • Procedure: a. Coupling: i. Dissolve Boc-Leu-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. ii. Add DIPEA (2.0 eq) to the solution and stir for 5 minutes for pre-activation. iii. In a separate flask, suspend H-Ile-OMe·HCl (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the salt. iv. Add the neutralized H-Ile-OMe solution to the activated Boc-Leu-OH solution. v. Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours. b. Work-up: i. Dilute the reaction mixture with EtOAc. ii. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). iii. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Leu-Ile-OMe. c. Saponification (Ester Hydrolysis): i. Dissolve the crude Boc-Leu-Ile-OMe in a mixture of methanol and water. ii. Add 1 M NaOH solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. iii. Acidify the reaction mixture with 1 M HCl to pH 2-3. iv. Extract the product with EtOAc (3x). v. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude Boc-Leu-Ile-OH. d. Purification: i. Purify the crude product by flash chromatography or RP-HPLC to obtain pure Boc-Leu-Ile-OH.

  • Deprotection (if this compound is desired): a. Dissolve the purified Boc-Leu-Ile-OH in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure. d. Triturate the residue with cold diethyl ether to precipitate the product. e. Collect the solid by filtration and dry under vacuum to obtain this compound as a TFA salt.

Data Presentation

Comparison of Common Coupling Reagents for Sterically Hindered Peptides
Coupling ReagentReagent TypeTypical Reaction TimeReported Efficiency/Yield for Hindered CouplingsDegree of RacemizationNotes
HATU/HBTU Uronium/Aminium Salt1 - 4 hoursHighLowOften the first choice for difficult couplings.[3][4]
PyBOP/PyAOP Phosphonium Salt1 - 3 hoursHighLowPyAOP is particularly effective for coupling N-methyl amino acids.[3][4]
DCC/DIC Carbodiimide4 - 12 hoursLow to ModerateModerate (High without additive)Often used with HOBt to suppress racemization. The byproduct of DCC (DCU) is insoluble and can complicate purification.[2][4]
COMU Uronium Salt1 - 3 hoursHighLowA third-generation uronium reagent with good solubility and safety profile.[3]

Visualizations

experimental_workflow cluster_coupling Coupling Reaction cluster_workup Work-up & Saponification cluster_purification Purification & Deprotection start Boc-Leu-OH + H-Ile-OMe activation Activate with HATU/DIPEA in DMF start->activation coupling Couple to form Boc-Leu-Ile-OMe activation->coupling extraction Aqueous Work-up coupling->extraction saponification Hydrolyze ester with NaOH extraction->saponification acidification Acidify to get Boc-Leu-Ile-OH saponification->acidification purify Purify by RP-HPLC acidification->purify deprotect Remove Boc group with TFA purify->deprotect final_product This compound deprotect->final_product

Caption: Solution-phase synthesis workflow for this compound.

troubleshooting_logic cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_side_reactions Solutions for Side Reactions start Low Yield of this compound check_coupling Check Coupling Efficiency (Kaiser test / HPLC) start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete Positive complete Coupling Complete check_coupling->complete Negative double_couple Perform Double Coupling incomplete->double_couple stronger_reagent Use Stronger Reagent (HATU, PyBOP) incomplete->stronger_reagent increase_time Increase Reaction Time incomplete->increase_time check_side_reactions Analyze Crude by HPLC/MS for Side Products complete->check_side_reactions racemization Racemization Detected? check_side_reactions->racemization diketopiperazine Diketopiperazine Detected? racemization->diketopiperazine No add_additive Add HOBt/HOAt racemization->add_additive Yes change_resin Use 2-Cl-Trt Resin (SPPS) diketopiperazine->change_resin Yes optimize_purification Optimize Purification Protocol diketopiperazine->optimize_purification No

References

Preventing racemization during H-Leu-ile-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of the dipeptide H-Leu-Ile-OH. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which a chiral amino acid loses its stereochemical purity, leading to a mixture of both L- and D-enantiomers. During peptide bond formation, the activation of the carboxylic acid group of an N-protected amino acid can make the alpha-proton more acidic. Abstraction of this proton by a base can lead to the formation of a planar oxazolone intermediate. The incoming amine can then attack this intermediate from either side, resulting in a loss of the original stereochemistry.[1][2]

Q2: Why is preventing racemization crucial in the synthesis of this compound?

A2: The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is determined by the stereochemistry of the constituent amino acids. The presence of the diastereomeric impurity, H-D-Leu-L-Ile-OH or H-L-Leu-D-Ile-OH, can be difficult to separate from the desired H-L-Leu-L-Ile-OH product and may lead to altered biological efficacy, receptor binding, or immunogenicity.

Q3: Which amino acid in the this compound dipeptide is more susceptible to racemization?

A3: During the coupling step, the C-terminal amino acid of the growing peptide chain is activated. Therefore, in the synthesis of this compound where Leucine is coupled to Isoleucine, the activated Leucine residue is the one at risk of racemization.

Q4: What are the key factors that influence the extent of racemization?

A4: Several factors can influence the degree of racemization, including:

  • Coupling Reagents: The choice of coupling reagent is a critical determinant.

  • Base: The type and concentration of the base used can promote proton abstraction. Weaker, sterically hindered bases are generally preferred.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Solvent: The polarity of the solvent can play a role.

  • Protecting Groups: The nature of the N-terminal protecting group on the activated amino acid can influence oxazolone formation.

Troubleshooting Guide: Common Issues in this compound Synthesis

Issue Possible Cause Troubleshooting Steps & Solutions
Low Diastereomeric Purity (Presence of D-Leu-Ile) Racemization during coupling. 1. Optimize Coupling Reagent & Additives: Switch to a coupling reagent known for low racemization, such as HATU or HCTU, and ensure the use of additives like HOBt or Oxyma, especially when using carbodiimides (e.g., DIC). 2. Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIEA). Use the minimum necessary amount of base. 3. Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 4. Pre-activation Time: Minimize the pre-activation time of the N-protected Leucine before adding the Isoleucine component.
Incomplete Reaction/Low Yield 1. Inefficient Coupling Reagent. 2. Steric Hindrance. 3. Aggregation. 1. Reagent Choice: Use a more powerful coupling reagent like HATU or COMU. 2. Reaction Time/Temperature: Increase the reaction time or slightly increase the temperature, while monitoring for racemization. 3. Solvent: Switch to a more polar solvent like NMP or add DMSO to disrupt potential aggregation of the peptide.[3]
Formation of Side Products (e.g., Guanidinylation) Reaction of excess uronium/aminium coupling reagent with the N-terminus. Pre-activation: Pre-activate the N-protected Leucine with the coupling reagent before adding it to the deprotected Isoleucine. This ensures the coupling reagent is consumed in the desired reaction.[3]
Diketopiperazine Formation (in Solid-Phase Synthesis) Intramolecular cyclization of the dipeptide, leading to cleavage from the resin. 1. Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit diketopiperazine formation.[3] 2. Dipeptide Coupling: Couple the second and third amino acids as a pre-formed dipeptide unit.[3]

Quantitative Data on Racemization

The choice of coupling reagent and additives significantly impacts the level of racemization. The following table summarizes a qualitative comparison of common strategies to minimize this side reaction.

Strategy Effectiveness in Reducing Racemization Notes
Use of Additives (HOBt, HOAt, Oxyma) HighEssential when using carbodiimide coupling reagents like DIC. These additives form active esters that are less prone to racemization.[3]
Choice of Coupling Reagent (e.g., HATU, HCTU) HighUronium/aminium salt-based reagents are generally very efficient and lead to low levels of racemization.
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of both the desired coupling and the undesired racemization.
Use of Weaker, Sterically Hindered Bases (e.g., NMM, collidine) Moderate to HighMinimizes the abstraction of the alpha-proton, which is a key step in the racemization pathway.
Use of Less Polar Solvents ModerateCan reduce racemization, but solvent choice is often dictated by the solubility of the reactants.
Use of Copper (II) Chloride (CuCl2) with HOBt HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[3]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Leu-Ile-OMe with Minimized Racemization

This protocol describes the coupling of Boc-L-Leucine to L-Isoleucine methyl ester using HATU as the coupling reagent to synthesize the protected dipeptide, a precursor to this compound.

Materials:

  • Boc-L-Leucine

  • L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve L-Isoleucine methyl ester hydrochloride (1.0 eq) and N-Methylmorpholine (1.1 eq) in anhydrous DMF. Stir the solution at 0 °C for 15 minutes.

  • Activation: In a separate flask, dissolve Boc-L-Leucine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Stir at 0 °C for 5 minutes.

  • Coupling: Add the activated Boc-L-Leucine solution to the solution of Isoleucine methyl ester at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with Ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-L-Leu-L-Ile-OMe.

  • Deprotection: The Boc and methyl ester protecting groups can be removed in subsequent steps using standard procedures (e.g., TFA for Boc removal and saponification for the methyl ester) to yield this compound.

Protocol 2: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the synthesis on a solid support, which can simplify purification.

Materials:

  • Fmoc-L-Ile-Wang resin

  • Fmoc-L-Leucine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • 20% Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Leucine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude this compound by reverse-phase HPLC.

Visualizing the Workflow

Experimental Workflow for Solution-Phase Synthesis

solution_phase_synthesis cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Boc_Leu Boc-L-Leucine Activated_Leu Activated Boc-Leu Boc_Leu->Activated_Leu HATU HATU HATU->Activated_Leu Coupling_Reaction Coupling Reaction Activated_Leu->Coupling_Reaction Ile_OMe H-Ile-OMe Ile_OMe->Coupling_Reaction NMM NMM NMM->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Protected_Dipeptide Boc-Leu-Ile-OMe Purification->Protected_Dipeptide

Caption: Workflow for the solution-phase synthesis of protected this compound.

Logic Diagram for Minimizing Racemization

racemization_prevention cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Racemization Racemization Optimal_Reagent Use HATU/HCTU + Additives (HOBt/Oxyma) Racemization->Optimal_Reagent Optimal_Base Use Weak, Sterically Hindered Base (NMM) Racemization->Optimal_Base Low_Temp Perform at 0 °C Racemization->Low_Temp Coupling_Reagent Coupling Reagent Choice Coupling_Reagent->Racemization Base Base Strength & Concentration Base->Racemization Temperature High Temperature Temperature->Racemization

References

Technical Support Center: Optimizing H-Leu-Ile-OH Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the dipeptide H-Leu-Ile-OH in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The stability of this compound, like other peptides in aqueous solutions, is primarily threatened by two types of degradation:

  • Chemical Instability : This involves the alteration of the peptide's covalent structure. The most common pathway for this compound is the hydrolysis of the amide (peptide) bond, which breaks the dipeptide into its constituent amino acids, L-leucine and L-isoleucine. This reaction is often catalyzed by acidic or basic conditions.[1][2][3] Other potential but less common pathways for this specific dipeptide include oxidation , especially in the presence of reactive oxygen species (ROS) which can attack the peptide backbone.[4][5]

  • Physical Instability : This relates to changes in the peptide's non-covalent interactions, leading to phenomena like aggregation and precipitation .[1][2][6] As this compound is composed of hydrophobic amino acids, it may be prone to self-association at high concentrations or near its isoelectric point.

Q2: What are the most critical factors influencing the stability of this compound?

A2: Several environmental factors can significantly impact the stability of this compound in solution. The most critical are:

  • pH : The pH of the solution is a paramount factor. Extreme pH values (highly acidic or alkaline) can significantly accelerate the rate of peptide bond hydrolysis.[3][6]

  • Temperature : Elevated temperatures increase the rate of chemical degradation reactions, including hydrolysis and oxidation.[3][7][8]

  • Peptide Concentration : Higher concentrations can increase the likelihood of physical instability, such as aggregation and precipitation.[6]

  • Buffer Composition and Ionic Strength : The choice of buffer and the presence of salts can influence stability by affecting pH, ionic interactions, and solubility.[6][9]

Q3: What is the optimal pH range for preparing and storing this compound solutions?

A3: To minimize the rate of hydrolysis, it is generally recommended to prepare and store this compound solutions in a pH range close to neutral (approximately pH 5.0 to 7.5). Strongly acidic (pH < 3) and strongly basic (pH > 9) conditions should be avoided. The optimal pH for maximum stability should be determined empirically for your specific application and storage conditions.

Q4: What are the recommended temperature conditions for storing this compound solutions?

A4: Temperature is a critical factor for preserving peptide integrity.[3] For optimal stability, follow these guidelines:

  • Short-Term Storage (1-7 days): Store solutions at 2-8°C.

  • Long-Term Storage (>1 week): For extended periods, it is highly recommended to store aliquots of the solution in a freezer at -20°C or, ideally, at -80°C.[10] Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.

Q5: My this compound solution appears cloudy or has formed a precipitate. What is the likely cause?

A5: Cloudiness or precipitation is a sign of physical instability, likely due to one or more of the following:

  • High Concentration: The concentration may exceed the peptide's solubility limit in the chosen solvent.

  • pH near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero, leading to aggregation.

  • Low Temperature Storage: While low temperatures slow chemical degradation, they can sometimes decrease the solubility of hydrophobic peptides.

  • Contamination: Bacterial or fungal growth can cause turbidity. Ensure sterile handling techniques and consider filtering the solution.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

start Start: Stability Issue Encountered issue1 Inconsistent Results or Loss of Activity start->issue1 Type of Issue? issue2 Solution is Cloudy or Has Precipitate start->issue2 Type of Issue? cause1 Possible Cause: Chemical Degradation (e.g., Hydrolysis) issue1->cause1 cause2 Possible Cause: Physical Instability (Aggregation) issue2->cause2 solution1a 1. Verify pH of Solution (Adjust if necessary) cause1->solution1a solution2a 1. Reduce Peptide Concentration cause2->solution2a solution1b 2. Confirm Storage Temp (Use -20°C for long-term) solution1a->solution1b solution1c 3. Prepare Fresh Solution solution1b->solution1c solution1d 4. Run HPLC Stability Check solution1c->solution1d end End: Issue Resolved solution1d->end solution2b 2. Adjust pH Away from pI solution2a->solution2b solution2c 3. Use Sterile Filtration (0.22 µm filter) solution2b->solution2c solution2d 4. Consider a Co-solvent (e.g., DMSO, if compatible) solution2c->solution2d solution2d->end

Caption: Logical troubleshooting workflow for this compound stability issues.

Section 3: Data Presentation

The following tables provide illustrative data and recommendations based on general principles of peptide chemistry. Users should perform their own studies to confirm stability under their specific experimental conditions.

Table 1: Illustrative Effect of pH and Temperature on this compound Hydrolysis

pHTemperature (°C)Relative Degradation Rate (Illustrative)Stability Outlook
2.037HighPoor
5.037LowGood
7.037LowGood
9.037ModerateFair
7.04Very LowExcellent
7.025Low-ModerateGood for short-term

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended ContainerAtmosphereKey Consideration
Up to 24 hours2-8°CSterile glass or PP vialAirUse promptly after preparation.
1-2 Weeks2-8°CSterile glass or PP vialAirMonitor for precipitation.
1-6 Months-20°CSterile PP cryovialAir or Inert GasAliquot to avoid freeze-thaw.
>6 Months-80°CSterile PP cryovialInert Gas (Argon)Best for long-term archiving.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

  • Pre-computation: Calculate the required mass of this compound powder to achieve the desired final concentration.

  • Weighing: Using an analytical balance, accurately weigh the peptide powder in a sterile microcentrifuge tube or vial. Perform this in a clean environment.

  • Dissolution: Add a portion (e.g., 80%) of the final volume of your desired sterile buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Mixing: Gently vortex or sonicate the solution until the peptide is fully dissolved. Avoid vigorous shaking, which can promote aggregation.

  • pH Adjustment: If necessary, check the pH of the solution using a calibrated pH meter and adjust carefully with dilute, sterile HCl or NaOH.

  • Final Volume: Add the remaining buffer to reach the final target volume and mix gently.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile, final container (e.g., a cryovial).

  • Storage: For immediate use, store at 2-8°C. For long-term storage, create single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Stability Assessment using Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a method to quantify the degradation of this compound over time.

prep 1. Prepare this compound Solution at T=0 aliquot 2. Create Aliquots for Each Time Point & Condition prep->aliquot store 3. Store Aliquots under Test Conditions (e.g., 4°C, 25°C, 37°C) aliquot->store sample 4. At Each Time Point (t=x), Remove Aliquot store->sample analyze 5. Analyze by RP-HPLC sample->analyze data 6. Quantify Peak Areas (this compound vs Degradants) analyze->data plot 7. Plot % Remaining Peptide vs. Time data->plot dipeptide This compound (Intact Dipeptide) hydrolysis_products H-Leu-OH (Leucine) H-Ile-OH (Isoleucine) dipeptide->hydrolysis_products Hydrolysis (H₂O, Acid/Base) oxidation_products Oxidized Fragments (Backbone Cleavage) dipeptide->oxidation_products Oxidation (Reactive Oxygen Species)

References

Technical Support Center: Synthesis of L-leucyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the dipeptide L-leucyl-L-isoleucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of L-leucyl-L-isoleucine?

A1: The two most prevalent side reactions during the synthesis of L-leucyl-L-isoleucine are diketopiperazine formation and racemization of the L-isoleucine residue. Both leucine and isoleucine are hydrophobic amino acids, which can also lead to aggregation during solid-phase peptide synthesis (SPPS), resulting in incomplete coupling.[1]

Q2: Why is diketopiperazine formation a significant issue in L-leucyl-L-isoleucine synthesis?

A2: Diketopiperazine (DKP) formation is a common side reaction at the dipeptide stage, particularly in Fmoc-based solid-phase synthesis.[1] It involves the intramolecular cyclization of the deprotected dipeptide, leading to its cleavage from the resin and a significant loss of yield. The formation of the stable six-membered ring of cyclo(Leu-Ile) is a strong driving force for this reaction.[2][3]

Q3: What makes L-isoleucine prone to racemization during coupling?

A3: Racemization, or epimerization, is the conversion of an amino acid from one stereoisomer to its opposite (e.g., L-isoleucine to D-allo-isoleucine).[4] This is a significant concern for all amino acids (except glycine) during the activation step of peptide coupling.[4] Isoleucine, being a β-branched amino acid, can be particularly susceptible to racemization, and its extent is influenced by the coupling method, base, and solvent used.[5] The presence of the D-epimer can be difficult to remove during purification.[4]

Q4: How does the steric hindrance of leucine and isoleucine affect the synthesis?

A4: Both leucine and isoleucine have bulky, sterically hindering side chains. This can slow down the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences (peptides lacking one of the amino acids). To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low final yield of L-leucyl-L-isoleucine Diketopiperazine (DKP) formation: The dipeptide has cyclized and cleaved from the resin.- Use 2-chlorotrityl chloride (2-CTC) resin for Fmoc-SPPS: The steric bulk of this resin hinders DKP formation.[1]- For Fmoc-SPPS, use optimized deprotection conditions: A solution of 2% DBU and 5% piperazine in NMP can be more effective than 20% piperidine in DMF.[6]- In Boc-based synthesis, utilize in situ neutralization protocols. [1]
Incomplete Coupling: Steric hindrance from the bulky side chains of leucine and isoleucine prevents complete reaction.- Use a more potent coupling reagent: HATU, HCTU, or COMU are highly effective for sterically hindered amino acids.[7]- Increase the equivalents of amino acid and coupling reagent. - Extend the coupling reaction time or perform a double coupling.
Peptide Aggregation (SPPS): The hydrophobic nature of the Leu-Ile sequence can cause the peptide chains to aggregate on the resin, blocking reactive sites.[1]- Switch to a solvent like N-methyl-2-pyrrolidone (NMP) or add DMSO. [1]- Perform the coupling at a higher temperature or use microwave irradiation. [1]
Presence of a diastereomeric impurity in the final product (confirmed by HPLC/MS) Racemization of L-isoleucine: The chiral center of isoleucine has inverted during the coupling step.- Choose a coupling reagent known for low racemization: DEPBT and COMU are good options.[8]- Use a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) is commonly used. For amino acids highly prone to racemization, a weaker base like 2,4,6-collidine can be beneficial.- Avoid prolonged pre-activation times. - Perform the coupling reaction at a lower temperature (e.g., 0°C).
Presence of deletion sequences in the final product (e.g., only leucine or isoleucine detected by MS) Incomplete Fmoc deprotection (SPPS): The N-terminal protecting group was not fully removed, preventing the next amino acid from coupling.- Extend the deprotection time or perform a second deprotection step. - If deprotection is slow, consider switching to a stronger base like DBU in the deprotection reagent. [1]
Incomplete Coupling: As described above.See solutions for "Incomplete Coupling."

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassReported Efficiency/YieldDegree of RacemizationNotes
HATU/HBTU Aminium/Uronium SaltHighLowOften the first choice for difficult couplings. HCTU is a cost-effective alternative.[9]
COMU Aminium/Uronium SaltHighLowSafer alternative to HOBt-based reagents with comparable efficiency to HATU.[10]
PyAOP/PyBOP Phosphonium SaltHighLowPyAOP is particularly effective for coupling N-methyl amino acids, which also present steric challenges.
DEPBT Phosphonium SaltHighVery LowRecommended for coupling easily epimerized amino acids.[8]
DCC/DIC CarbodiimideModerate to HighCan be significantOften used with additives like HOBt or Oxyma to suppress racemization. DIC is preferred for SPPS as the urea byproduct is soluble.[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of L-leucyl-L-isoleucine via Fmoc Chemistry

This protocol outlines the manual synthesis of L-leucyl-L-isoleucine on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • Fmoc-L-isoleucine

  • Fmoc-L-leucine

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading (Isoleucine):

    • Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve Fmoc-L-isoleucine (1.5 eq.) and DIPEA (2.0 eq.) in DCM and add to the resin.

    • Agitate the mixture for 1-2 hours.

    • To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Leucine):

    • In a separate vial, pre-activate Fmoc-L-leucine (3 eq.) by dissolving it in DMF with HATU (2.9 eq.) and DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Protocol 2: Solution-Phase Synthesis of Boc-L-leucyl-L-isoleucine Methyl Ester

This protocol describes the synthesis of the protected dipeptide in solution.

Materials:

  • Boc-L-leucine

  • L-isoleucine methyl ester hydrochloride

  • Coupling reagent (e.g., EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup:

    • Dissolve Boc-L-leucine (1.0 eq.), L-isoleucine methyl ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in DCM.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add DIPEA (2.5 eq.) to the reaction mixture to neutralize the hydrochloride salt and act as a base for the coupling.

    • Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield the pure Boc-L-leucyl-L-isoleucine methyl ester.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Protected Leucine Protected Leucine Activation Activation Protected Leucine->Activation Protected Isoleucine Protected Isoleucine Coupling Coupling Protected Isoleucine->Coupling Activation->Coupling Deprotection Deprotection Coupling->Deprotection Side Products Side Products Coupling->Side Products Racemization L-leucyl-L-isoleucine L-leucyl-L-isoleucine Deprotection->L-leucyl-L-isoleucine Deprotection->Side Products Diketopiperazine Formation

Caption: Main reaction and side reaction pathways in L-leucyl-L-isoleucine synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_DKP Check for Diketopiperazine (HPLC/MS) Low_Yield->Check_DKP Yes Check_Racemization Check for Diastereomers (Chiral HPLC/MS) Low_Yield->Check_Racemization No DKP_Present DKP Present? Check_DKP->DKP_Present Optimize_Deprotection Optimize Deprotection/ Use 2-CTC Resin DKP_Present->Optimize_Deprotection Yes Check_Coupling Check for Incomplete Coupling (Kaiser Test/HPLC/MS) DKP_Present->Check_Coupling No End End Optimize_Deprotection->End Incomplete_Coupling Incomplete Coupling? Check_Coupling->Incomplete_Coupling Optimize_Coupling Optimize Coupling Reagent/ Conditions Incomplete_Coupling->Optimize_Coupling Yes Incomplete_Coupling->Check_Racemization No Optimize_Coupling->End Racemization_Present Racemization? Check_Racemization->Racemization_Present Optimize_Racemization Optimize Coupling to Minimize Racemization Racemization_Present->Optimize_Racemization Yes Racemization_Present->End No Optimize_Racemization->End

Caption: Troubleshooting workflow for L-leucyl-L-isoleucine synthesis.

References

Technical Support Center: Reverse-Phase HPLC Analysis of H-Leu-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for the dipeptide H-Leu-Ile-OH (Leucyl-Isoleucine) in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for my this compound peptide in RP-HPLC?

Peak tailing is a common peak shape distortion where the trailing edge of a peak is broader than the leading edge.[1][2] For a dipeptide like this compound, which has a basic N-terminal amine group, the most common causes can be grouped into three categories:

  • Chemical Interactions: The primary chemical cause is the interaction between the positively charged amino group of the peptide and negatively charged residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a skewed peak shape.[3]

  • Column and Sample Issues: Problems with the column itself or the sample can lead to tailing for all peaks, including your peptide. These include degradation of the column packing bed (voids), a blocked column inlet frit, or column overload due to injecting too high a concentration of the sample.[1][2][5]

  • Instrumental and System Effects: Issues with the HPLC hardware can introduce "extra-column volume," which causes band broadening and peak tailing.[6][7][8] This is especially noticeable for early eluting peaks.[9] Sources include poorly made connections, long or wide-bore tubing, or a large detector flow cell volume.[7][10][11]

Q2: How does the mobile phase pH affect the peak shape of my dipeptide?

Mobile phase pH is a critical parameter that directly influences the ionization state of both your this compound peptide and the stationary phase, affecting retention and peak shape.[12][13][14]

  • Analyte Ionization: this compound has a free N-terminal amine (a basic group) and a C-terminal carboxylic acid (an acidic group). At a low pH (e.g., pH 2-3), the carboxylic acid is protonated (neutral), while the amine group is protonated (positively charged). This positive charge makes the peptide highly susceptible to ionic interactions with the column.

  • Silanol Group Suppression: The residual silanol groups on the silica packing are acidic. Operating at a low pH (e.g., below 3) ensures these silanols are fully protonated (neutral), which minimizes their ability to interact with the positively charged peptide.[3][15] This is the most effective way to reduce peak tailing caused by secondary ionic interactions.[3]

  • Proximity to pKa: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion and tailing.[14] It is best to work at a pH at least 1-2 units away from the analyte's pKa.[16]

Q3: Which mobile phase additive is best to improve peak shape: Trifluoroacetic Acid (TFA) or Formic Acid (FA)?

Both TFA and Formic Acid are common acidic modifiers used to control pH and improve peak shape in peptide separations, but they have distinct properties.

  • Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA is highly effective at eliminating peak tailing.[17] It forms a neutral ion pair with the positively charged peptide, which masks the positive charge and prevents interaction with residual silanols.[18] This results in sharper, more symmetrical peaks and is often the additive of choice for methods using UV detection. However, TFA is known to cause ion suppression in mass spectrometry (MS) detectors.[17]

  • Formic Acid (FA): Formic acid is a weaker acid and is preferred for LC-MS applications because it is volatile and does not cause significant ion suppression.[17] While it effectively controls pH, it is a much less effective ion-pairing agent than TFA.[18] Consequently, separations using formic acid often result in broader peaks and more tailing compared to those using TFA, especially for basic compounds.[18][19]

For UV-based analysis of this compound where peak shape is the priority, 0.1% TFA is generally the superior choice. For LC-MS analysis, 0.1% Formic Acid is standard, but some peak tailing may be unavoidable.

Q4: Could my HPLC column be the cause of the tailing?

Yes, the column is a very common source of peak shape problems.[5]

  • Column Contamination and Degradation: Over time, strongly retained compounds from samples can accumulate at the head of the column, blocking the inlet frit or contaminating the packing material.[5][20] This distorts the flow path and affects all peaks in the chromatogram.

  • Packing Bed Deformation: Physical shocks (e.g., sudden pressure changes) or operating outside the column's recommended pH range can cause the packed bed to settle, creating a void at the inlet.[1] This void acts as a mixing chamber, causing peak broadening and tailing.[9]

  • Column Chemistry: The type of silica used can have a significant impact. Older columns based on "Type A" silica often have higher metal content and more active silanol groups, leading to more pronounced tailing for basic analytes.[15] Modern, high-purity, end-capped "Type B" silica columns are designed to minimize these secondary interactions. Using a column specifically designed for peptide or polar analyte analysis can also improve peak shape.[21]

If you suspect a column issue, replacing it with a new one of the same type is the fastest way to confirm the problem.[1] Using a guard column can also help protect the analytical column and extend its lifetime.[9]

Q5: How can I determine if my HPLC system (hardware) is causing the peak tailing?

If you observe tailing for all peaks, especially those that elute early, the issue may be related to the system's extra-column volume.[6][9] Extra-column volume is any volume the sample passes through outside of the column itself.[11]

Key areas to check include:

  • Tubing and Connections: Use tubing with the narrowest internal diameter and shortest length possible, especially between the column and the detector.[6][7] Ensure all fittings are properly tightened and that there are no gaps or dead volumes in the connections.[11][22]

  • Injector and Sample Loop: An excessively large sample loop can contribute to band broadening.[6]

  • Detector Flow Cell: The volume of the detector's flow cell can also add to extra-column effects. Modern UHPLC systems are optimized with low-volume components to minimize these issues.[10]

A simple diagnostic test is to replace the column with a zero-volume union and inject a standard. The resulting peak should be very sharp and narrow. A broad or tailing peak under these conditions indicates a significant contribution from the system's extra-column volume.

Troubleshooting Guide: A Systematic Approach

This workflow provides a step-by-step process to diagnose and resolve peak tailing issues with this compound.

G start Observe Peak Tailing for this compound check_all_peaks Does tailing affect ALL peaks or just the analyte? start->check_all_peaks system_issues SYSTEM / COLUMN ISSUE check_all_peaks->system_issues All Peaks chemical_issues CHEMICAL / METHOD ISSUE check_all_peaks->chemical_issues Only Analyte check_connections 1. Check Connections (tubing, fittings for dead volume) system_issues->check_connections check_column 2. Check Column (voids, blocked frit, contamination) check_connections->check_column solution_system SOLUTION: - Use short, narrow-bore tubing. - Replace column or guard column. - Flush system. check_column->solution_system check_ph 1. Check Mobile Phase pH (Is it low, e.g., < 3?) chemical_issues->check_ph check_additive 2. Check Mobile Phase Additive (Using TFA or Formic Acid?) check_ph->check_additive check_overload 3. Check for Overload (Inject a 1:10 dilution) check_additive->check_overload solution_chemical SOLUTION: - Lower pH to 2.5. - Use 0.1% TFA (for UV). - Reduce sample concentration. check_overload->solution_chemical

Caption: A troubleshooting workflow for diagnosing this compound peak tailing.

Key Chemical Interactions

The diagram below illustrates the secondary ionic interaction responsible for peak tailing and how an ion-pairing agent like TFA mitigates it.

Caption: How TFA prevents interactions between a peptide and residual silanols.

Data Summary

The choice of mobile phase additive and system configuration significantly impacts peak shape.

Table 1: Comparison of Common Mobile Phase Additives for Peptide Analysis

AdditiveTypical Conc.Ion-Pairing StrengthPeak Shape (UV)MS CompatibilityPrimary Use Case
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong[17]Excellent, sharp, symmetrical peaksPoor (ion suppression)High-resolution UV-based separations.
Formic Acid (FA) 0.1%Weak[17]Fair to good, often shows some tailing[18]ExcellentStandard for LC-MS applications.
Difluoroacetic Acid (DFA) 0.05 - 0.1%ModerateGood, better than FA, often not as sharp as TFAGoodA compromise for LC-UV/MS workflows.

Table 2: Summary of Common Causes and Solutions for Peak Tailing

CauseSymptomDiagnostic CheckRecommended Solution
Secondary Silanol Interactions Tailing on basic analytes (this compound) only.Peak shape improves at lower pH.Lower mobile phase pH to < 3.0; add 0.1% TFA.[3][21]
Column Overload Peak front is normal, but tailing increases with concentration.Inject a diluted sample (e.g., 1:10).[5]Reduce injection volume or sample concentration.[2]
Column Void / Contamination All peaks tail, often with increased backpressure.Replace the column with a new one.[1]Replace column; use a guard column for prevention.[9]
Extra-Column Volume All peaks tail, especially early eluters.Replace column with a zero-volume union.Minimize tubing length/ID; check all fittings.[6][7]
Sample Solvent Mismatch Distorted or split peaks.Sample is dissolved in a much stronger solvent than the mobile phase.Dissolve the sample in the initial mobile phase.[2][22]
Reference Experimental Protocol

This protocol provides a starting point for the analysis of this compound on a standard HPLC system with UV detection, optimized for good peak shape.

1. Objective: To achieve a sharp, symmetrical peak for the dipeptide this compound using reverse-phase HPLC.

2. Materials & Equipment:

  • HPLC System: Standard HPLC or UHPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar high-purity silica column)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile

  • Sample: this compound standard dissolved in Mobile Phase A at 0.1 mg/mL

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 214 nm
Gradient Program 5% B to 40% B over 15 minutes
40% B to 95% B over 2 minutes
Hold at 95% B for 2 minutes
95% B to 5% B over 1 minute
Equilibrate at 5% B for 5 minutes

4. Procedure:

  • Prepare mobile phases, ensuring all components are fully dissolved and degassed.

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Prepare the this compound sample by dissolving it directly in Mobile Phase A.

  • Inject the sample and run the gradient program.

  • Evaluate the resulting chromatogram for peak shape, calculating the tailing factor (Asymmetry Factor). A value close to 1.0 is ideal.[23]

5. Expected Outcome: Using a low pH mobile phase with a strong ion-pairing agent like TFA should effectively suppress secondary silanol interactions, resulting in a sharp and symmetrical peak for this compound. If tailing persists, refer to the troubleshooting guide to investigate potential column or system issues.

References

Technical Support Center: Enhancing H-Leu-ile-OH Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the detection of the dipeptide H-Leu-ile-OH (Leucyl-isoleucine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the common causes and how can I troubleshoot this?

A1: A weak or absent signal for this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Sample Preparation:

    • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive detection method.

    • Sample Degradation: Dipeptides can be susceptible to enzymatic degradation. Ensure proper sample handling and storage (e.g., on ice, using protease inhibitors) to maintain the integrity of this compound.

    • Matrix Effects: The sample matrix can suppress the ionization of this compound.[1][2][3] To mitigate this, effective sample cleanup is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[1]

  • Chromatography:

    • Poor Retention: this compound, being a polar molecule, may have poor retention on a standard reversed-phase column, causing it to elute in the void volume with other interfering species.[3] Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or employing ion-pairing agents.

    • Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact the ionization and retention of the dipeptide. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and gradients to optimize the separation and signal intensity.

  • Mass Spectrometry:

    • Incorrect Instrument Settings: Ensure that the mass spectrometer is tuned and calibrated correctly.[4] Verify the precursor and product ion masses for this compound in your acquisition method.

    • Inefficient Ionization: Electrospray ionization (ESI) is commonly used for peptides. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound.

    • Derivatization: If the native dipeptide has poor ionization efficiency, consider chemical derivatization to enhance its signal.[5]

Q2: How can I differentiate this compound from its isomer H-Ile-Leu-OH in my mass spectrometry experiment?

A2: Differentiating between leucine and isoleucine isomers is a common challenge in mass spectrometry as they have the same mass. While chromatographic separation is the primary method for distinguishing isomers, their fragmentation patterns in tandem mass spectrometry (MS/MS) can also provide clues. The side chains of leucine and isoleucine can fragment differently under collision-induced dissociation (CID), leading to subtle differences in the relative abundance of certain product ions. However, complete differentiation often requires specialized MS techniques or careful chromatographic separation.

Q3: My chromatographic peaks for derivatized this compound are broad or show tailing. What could be the issue?

A3: Poor peak shape for derivatized dipeptides can be caused by several factors:[2]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, you may have a mixture of derivatized and underivatized analyte, leading to peak broadening or splitting. Ensure optimal reaction conditions (pH, temperature, reagent concentration).

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Secondary Interactions: The derivatized analyte may have secondary interactions with the stationary phase or active sites in the LC system. Using a high-quality, well-maintained column is important. Consider adding a small amount of an organic modifier or an ion-pairing agent to the mobile phase to reduce these interactions.

  • Contamination: Contamination in the LC system or on the column can lead to poor peak shape.[2] Regularly flush your system and consider using a guard column.

Q4: I am seeing a high background signal or many interfering peaks in my chromatogram. How can I improve the signal-to-noise ratio?

A4: A high background signal can obscure the peak of interest. Here are some strategies to improve the signal-to-noise (S/N) ratio:

  • Sample Cleanup: As mentioned earlier, thorough sample preparation to remove matrix components is critical.

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives for your mobile phase to minimize background ions.

  • Derivatization: Chemical derivatization can shift the analyte to a region of the mass spectrum with lower background noise, thereby improving the S/N ratio.

  • Instrument Maintenance: A dirty ion source or mass analyzer can contribute to high background. Regular cleaning and maintenance of your mass spectrometer are essential.[4]

Enhancing Signal Intensity through Derivatization

Chemical derivatization is a powerful technique to improve the detection of dipeptides like this compound by enhancing their ionization efficiency and chromatographic retention.[5] This involves chemically modifying the dipeptide to introduce a tag that is more readily ionized or has better chromatographic properties.

Comparison of Common Derivatization Reagents
Derivatization ReagentTag IntroducedTypical Signal Enhancement (S/N Ratio)Key Advantages
Phenylisothiocyanate (PITC) Phenylthiocarbamoyl (PTC)Significant enhancement, though quantitative data for dipeptides is sparse in literature.Well-established reagent for amino acid analysis, improves reversed-phase retention.[6][7]
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™) 6-aminoquinolyl-carbamoyl (AQC)Enables sensitive detection of dipeptides.[8]Forms stable derivatives, provides a common fragment ion (m/z 171) for precursor ion scanning.[8][9][10]
2,4,6-Trinitrobenzenesulfonic acid (TNBS) 2,4,6-trinitrophenyl (TNP)3- to 55-fold increase for various dipeptides.Increases hydrophobicity, leading to improved reversed-phase retention and signal intensity.

Detailed Experimental Protocols

Protocol 1: Derivatization of this compound using AccQ-Tag™

This protocol is adapted from the Waters AccQ•Tag™ chemistry for the derivatization of amino acids and can be applied to dipeptides.[11]

Materials:

  • This compound standard or sample

  • AccQ•Tag Ultra Derivatization Kit (containing AccQ•Tag Ultra Borate Buffer, AccQ•Tag Ultra Reagent Powder, and AccQ•Tag Ultra Reagent Diluent)

  • 0.1 M Hydrochloric acid (HCl)

  • Milli-Q water

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in 0.1 M HCl. If your sample is in a buffer, ensure the final pH is acidic.

    • If necessary, centrifuge the sample to remove any particulates.

  • Reagent Reconstitution:

    • Warm the AccQ•Tag Ultra Reagent Powder and AccQ•Tag Ultra Reagent Diluent to room temperature.

    • Add the entire volume of the Reagent Diluent to the Reagent Powder vial.

    • Vortex for 10-15 seconds and then heat at 55 °C until all the powder has dissolved.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 70 µL of AccQ•Tag Ultra Borate Buffer.

    • Add 10 µL of your this compound sample or standard to the buffer and vortex briefly.

    • Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent.

    • Vortex immediately for 30 seconds.

    • Let the reaction proceed at room temperature for 1 minute.

    • Heat the mixture at 55 °C for 10 minutes to complete the derivatization of any secondary amines and to hydrolyze excess reagent.

  • LC-MS/MS Analysis:

    • The derivatized sample is now ready for injection into the LC-MS/MS system.

    • Use a reversed-phase column (e.g., C18) for separation.

    • The precursor ion will be the mass of this compound + the mass of the AQC tag (170.04 Da).

    • A characteristic product ion at m/z 171.1 is produced from the fragmentation of the AQC tag, which can be used for Multiple Reaction Monitoring (MRM).[8]

Protocol 2: Derivatization of this compound using Phenylisothiocyanate (PITC)

This protocol provides a general procedure for the derivatization of peptides with PITC.[12]

Materials:

  • This compound standard or sample, dried

  • Derivatization solution: Phenylisothiocyanate (PITC), ethanol, water, and triethylamine (TEA) in a 1:7:1:1 (v/v/v/v) ratio. Prepare fresh.

  • Neutralization solution: Ethanol, water, and TEA in a 2:2:1 (v/v/v) ratio.

  • Drying system (e.g., vacuum centrifuge or nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Sample Preparation:

    • Ensure your this compound sample is completely dry.

  • Neutralization:

    • Add 20-50 µL of the neutralization solution to the dried sample to create a basic environment.

  • Derivatization Reaction:

    • Add 20-50 µL of the freshly prepared derivatization solution to the neutralized sample.

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for 20-30 minutes.

  • Drying:

    • Dry the sample completely using a vacuum centrifuge or a stream of nitrogen to remove excess reagents and solvent.

  • Reconstitution and Analysis:

    • Reconstitute the dried, derivatized sample in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

    • The precursor ion will be the mass of this compound + the mass of the PITC tag (135.01 Da).

    • Analyze the sample by LC-MS/MS, monitoring for the appropriate precursor and product ions.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

AccQTag_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in 0.1M HCl Sample->Dissolve Centrifuge Centrifuge (optional) Dissolve->Centrifuge AddBuffer Add Borate Buffer Centrifuge->AddBuffer AddSample Add Sample AddBuffer->AddSample AddReagent Add AccQ-Tag Reagent AddSample->AddReagent Vortex1 Vortex AddReagent->Vortex1 React React at RT (1 min) Vortex1->React Heat Heat at 55°C (10 min) React->Heat LCMS LC-MS/MS Analysis Heat->LCMS

Caption: Workflow for this compound derivatization with AccQ-Tag™.

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Dried this compound Sample Neutralize Add Neutralization Solution Sample->Neutralize AddPITC Add PITC Derivatization Solution Neutralize->AddPITC Vortex Vortex AddPITC->Vortex React React at RT (20-30 min) Vortex->React Dry Dry Sample React->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound derivatization with PITC.

Troubleshooting_Logic cluster_SamplePrep Sample Preparation Issues cluster_Chroma Chromatography Issues cluster_MS Mass Spectrometry Issues Start Weak or No Signal for this compound Concentration Low Concentration? Start->Concentration Degradation Degradation? Start->Degradation Matrix Matrix Effects? Start->Matrix Retention Poor Retention? Start->Retention MobilePhase Suboptimal Mobile Phase? Start->MobilePhase Settings Incorrect Settings? Start->Settings Ionization Inefficient Ionization? Start->Ionization Sol_Concentrate Sol_Concentrate Concentration->Sol_Concentrate Action: Concentrate Sample Sol_Handling Sol_Handling Degradation->Sol_Handling Action: Proper Sample Handling Sol_Cleanup Sol_Cleanup Matrix->Sol_Cleanup Action: Improve Sample Cleanup Sol_Column Sol_Column Retention->Sol_Column Action: Use HILIC or Ion-Pairing Sol_OptimizeMP Sol_OptimizeMP MobilePhase->Sol_OptimizeMP Action: Optimize Mobile Phase Sol_Calibrate Sol_Calibrate Settings->Sol_Calibrate Action: Tune and Calibrate MS Sol_Derivatize Sol_Derivatize Ionization->Sol_Derivatize Action: Optimize Source / Derivatize

Caption: Troubleshooting logic for weak this compound signal.

References

Technical Support Center: H-Leu-ile-OH Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell permeability studies for the dipeptide H-Leu-ile-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide showing low cell permeability in my assays?

A1: Peptides, including dipeptides like this compound, often face challenges with cell permeability due to their physicochemical properties. Key factors contributing to low permeability include a high polar surface area from the peptide backbone's amide bonds and the presence of charged groups, which hinder passive diffusion across the hydrophobic cell membrane.[1][2] While smaller than many therapeutic peptides, its properties may still fall outside the optimal range for passive transport as described by guidelines like Lipinski's Rule of 5.[1]

Q2: How do I choose the right in vitro model to test this compound permeability?

A2: The choice of assay depends on the specific question you are answering:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay ideal for initial screening. It exclusively measures passive diffusion and can help determine the intrinsic ability of this compound to cross a lipid membrane without the influence of cellular transporters.[3][4]

  • Caco-2 Cell Permeability Assay: This is the industry gold standard for predicting human intestinal absorption.[5] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer mimicking the intestinal epithelium, complete with tight junctions and active transporters, such as the peptide transporter 1 (PEPT1).[6] This model can assess passive diffusion, active transport, and potential efflux.[3][7]

  • MDCK (Madin-Darby Canine Kidney) Cell Assay: This cell line is often used to study the role of specific transporters. MDCK cells transfected with the human PEPT1 gene (MDCK-hPepT1) can be a powerful tool to specifically investigate the active transport of this compound.[8][9]

Q3: What is the likely transport mechanism for this compound?

A3: As a dipeptide, this compound is a prime candidate for active transport via the proton-coupled oligopeptide transporter, PEPT1 (SLC15A1).[10][11] This transporter is highly expressed on the apical membrane of intestinal epithelial cells (like Caco-2 cells) and is a major pathway for the absorption of dietary di- and tripeptides.[10][12] Therefore, its uptake is likely a combination of limited passive diffusion and significant carrier-mediated transport.

Q4: How can I address poor solubility of this compound in my assay buffer?

A4: Poor aqueous solubility can lead to inaccurate permeability measurements.[13] To improve solubility, consider first dissolving the peptide in a small amount of a compatible organic solvent like Dimethyl sulfoxide (DMSO) to create a stock solution.[14] Subsequently, dilute this stock solution into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting cell monolayer integrity. Always add the aqueous buffer to the DMSO solution slowly while vortexing to prevent precipitation.[14]

Q5: What is an acceptable apparent permeability (Papp) value and how is it interpreted?

A5: The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for permeability. The interpretation can be generally categorized as follows. A bidirectional assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), is necessary to calculate an efflux ratio (ER = Papp B-A / Papp A-B). An ER greater than 2 suggests the compound is a substrate of active efflux transporters.[3][15]

Data Presentation

Table 1: Interpretation of Apparent Permeability (Papp) Values in Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Permeability ClassificationCorresponding Human Absorption (Approx.)Reference Compounds
< 1.0Low< 30%Atenolol, Acyclovir[3][15]
1.0 - 10.0Moderate30% - 85%-
> 10.0High> 85%Propranolol, Antipyrine[3][15]

Data compiled from multiple sources for reference purposes.[3][15][16]

Table 2: Comparison of Common In Vitro Permeability Assays

FeaturePAMPACaco-2 AssayMDCK-hPepT1 Assay
Biological Basis Artificial lipid membraneDifferentiated human intestinal cellsTransfected canine kidney cells
Transport Measured Passive Diffusion Only[3]Passive, Active, Paracellular, Efflux[6]Primarily PEPT1-mediated active transport
Throughput HighMedium to LowMedium
Cost LowHighHigh
Best Use Case Initial screen for passive permeabilityGold standard for in vivo prediction[5]Mechanistic studies of PEPT1 transport[9]

Troubleshooting Guides

Issue 1: High Permeability in PAMPA, but Low Permeability in Caco-2 Assay

  • Possible Cause: This discrepancy strongly suggests that this compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[4][13] The compound can passively enter the cell (as indicated by PAMPA), but is actively pumped out by the Caco-2 cells.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): An ER (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[15]

    • Use Efflux Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability would confirm P-gp mediated efflux.[5]

Issue 2: Low Permeability in Both PAMPA and Caco-2 Assays

  • Possible Cause: This result indicates that the intrinsic physicochemical properties of this compound are limiting its passive diffusion, and active uptake mechanisms (if any) are insufficient to overcome this barrier under the tested conditions.

  • Troubleshooting Steps:

    • Verify Compound Solubility and Stability: Ensure the peptide is fully dissolved and stable in the assay buffer for the duration of the experiment.[13]

    • Optimize pH: The charge state of peptides can significantly impact permeability.[17] Since PEPT1 is a proton-coupled transporter, it functions optimally at a slightly acidic pH (e.g., pH 6.0-6.5) on the apical side.[8][11] Consider running the assay with an apical buffer at pH 6.5 and a basolateral buffer at pH 7.4.

    • Investigate Permeation Enhancers: Co-administer this compound with known permeation enhancers. These agents can transiently open tight junctions (paracellular route) or fluidize the cell membrane (transcellular route).[18][19] Examples include sodium caprate (C10).[18] Note: Always perform a cytotoxicity assay to ensure the enhancer concentration is not toxic to the cells.

Issue 3: High Variability or Poor Reproducibility in Caco-2 Results

  • Possible Cause: High variability often points to issues with the integrity of the Caco-2 cell monolayer.

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): TEER is a measure of the tightness of the junctions between cells. Only use monolayers with TEER values within your laboratory's established range, indicating a confluent and properly formed barrier.

    • Perform a Lucifer Yellow Permeability Test: Lucifer yellow is a fluorescent molecule that can only cross the monolayer through the paracellular route (i.e., through leaky junctions). A high Papp for Lucifer yellow indicates a compromised monolayer.

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and culture time (typically 21 days for differentiation).[5][20]

Issue 4: Low Percent Recovery in the Caco-2 Assay

  • Possible Cause: Low recovery (<80%) suggests the compound is being lost during the assay. This can be due to non-specific binding to the plastic plate, metabolism by the cells, or accumulation within the cell monolayer.[3][21]

  • Troubleshooting Steps:

    • Quantify Compound in Cell Lysate: After the experiment, lyse the cells and analyze the lysate to determine if the compound has accumulated intracellularly.

    • Investigate Metabolic Stability: Caco-2 cells have some metabolic activity.[6] Analyze samples for the presence of this compound metabolites using LC-MS/MS.

    • Reduce Non-Specific Binding: Adding a small amount of bovine serum albumin (BSA) to the basolateral chamber can sometimes reduce binding of lipophilic compounds to the plate material.[21]

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Solubility Solubility & Stability Assessment PAMPA_Prep PAMPA Plate Preparation Solubility->PAMPA_Prep Caco2_Prep Caco-2 Cell Culture (~21 days) Solubility->Caco2_Prep PAMPA PAMPA Assay (Passive Diffusion) PAMPA_Prep->PAMPA TEER Monolayer Integrity (TEER / Lucifer Yellow) Caco2_Prep->TEER Quant LC-MS/MS Quantification PAMPA->Quant Caco2_Assay Bidirectional Caco-2 Assay (A-B & B-A Transport) TEER->Caco2_Assay Caco2_Assay->Quant Papp Calculate Papp & Efflux Ratio Quant->Papp Conclusion Permeability Classification & Mechanism Hypothesis Papp->Conclusion

Caption: Experimental workflow for assessing this compound permeability.

G Start Low Permeability Observed in Caco-2 Assay CheckPAMPA What was the PAMPA result? Start->CheckPAMPA HighPAMPA High Permeability CheckPAMPA->HighPAMPA High LowPAMPA Low Permeability CheckPAMPA->LowPAMPA Low Efflux Hypothesis: Active Efflux HighPAMPA->Efflux Intrinsic Hypothesis: Poor Intrinsic Permeability LowPAMPA->Intrinsic TestEfflux Action: Run Bidirectional Assay with P-gp Inhibitor Efflux->TestEfflux TestIntrinsic Action: 1. Optimize Assay pH (Apical ~6.5) 2. Test Permeation Enhancers 3. Verify Solubility/Stability Intrinsic->TestIntrinsic

Caption: Troubleshooting logic for low cell permeability of this compound.

G cluster_membrane Intestinal Epithelial Cell Monolayer cluster_apical cluster_basolateral TJ Tight Junction Cell2 Enterocyte 2 Cell1 Enterocyte 1 Efflux Efflux Pump (e.g., P-gp) Peptide_B This compound Cell1->Peptide_B Basolateral Exit PEPT1 PEPT1 Transporter Peptide_A This compound Efflux->Peptide_A Efflux Peptide_A->TJ Paracellular (Passive) Peptide_A->Cell1 Transcellular (Passive) Peptide_A->PEPT1 Active Transport

Caption: Cellular transport pathways for dipeptides across an intestinal monolayer.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol outlines the measurement of this compound transport across a Caco-2 monolayer.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at an appropriate density.

    • Culture for 18-22 days in a humidified incubator at 37°C and 5% CO₂, changing the media every 2-3 days.[3]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use monolayers that meet the established TEER criteria.

    • Alternatively, assess the permeability of Lucifer Yellow to confirm low paracellular flux.

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[4]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Prepare the dosing solution of this compound in transport buffer (apical buffer, can be pH 6.5 to favor PEPT1). Include a zero-permeability marker like Lucifer Yellow.

    • Aspirate the buffer from both chambers.

    • Add the dosing solution to the apical (upper) chamber (e.g., 0.4 mL).

    • Add fresh transport buffer (basolateral buffer, pH 7.4) to the basolateral (lower) chamber (e.g., 1.2 mL).

    • Incubate for a set time (e.g., 90-120 minutes) at 37°C with gentle shaking.[3]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Simultaneously, in separate wells, perform the reverse experiment.

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and collect samples as described above.[4]

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver chamber.[3]

        • A is the surface area of the membrane.[3]

        • C₀ is the initial concentration in the donor chamber.[3]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of this compound.

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent like dodecane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of each well in a 96-well PAMPA donor plate and allow the solvent to evaporate.

  • Prepare Solutions:

    • Prepare the this compound solution in a suitable buffer (e.g., PBS at pH 7.4).

    • Fill the wells of a 96-well acceptor plate with this buffer.

  • Assemble and Incubate:

    • Add the this compound dosing solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-16 hours) with no shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or another suitable method.[4]

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the established formula for PAMPA, which accounts for the volumes and concentrations in the donor and acceptor wells.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is essential for testing the toxicity of this compound or any permeation enhancers at the concentrations used in permeability assays.

  • Cell Seeding: Seed Caco-2 cells (or other relevant cell lines) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or the permeation enhancer, mirroring the concentrations used in the permeability experiments.

    • Include a "no treatment" negative control and a "lysis buffer" positive control (for maximum LDH release).

  • Incubation: Incubate the plate for the same duration as the permeability assay (e.g., 2 hours).[22]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes).[22]

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reagent mixture (containing substrate and dye) to each well.[23]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm using a plate reader.[23]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (lysis) control after subtracting the background from the negative control. Significant cytotoxicity indicates that the observed effects in the permeability assay may be due to cell death rather than transport.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for H-Leu-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic peptides is paramount. The dipeptide H-Leu-Ile-OH (L-Leucyl-L-isoleucine) is no exception, as its purity and concentration can significantly impact experimental outcomes and therapeutic efficacy. Validated analytical methods are crucial for ensuring the identity, strength, quality, and purity of such compounds.

This guide provides a comparative overview of three common analytical techniques for the validation of this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The presented experimental data is representative of typical validation results for a dipeptide of this nature.

Data Presentation: Comparison of Analytical Techniques

The performance of each analytical method is assessed based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These parameters ensure that a method is suitable for its intended purpose.

Validation ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.997
Range (µg/mL) 5 - 2000.5 - 10010 - 250
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%96.0 - 104.0%
Precision (% RSD)
- Intra-day≤ 1.5%≤ 2.0%≤ 2.5%
- Inter-day≤ 2.0%≤ 2.5%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 1.50.13.0
Limit of Quantitation (LOQ) (µg/mL) 5.00.510.0
Specificity Demonstrated through forced degradation studiesDemonstrated through precursor/product ion transitions and forced degradationDemonstrated through migration time and spectral purity in forced degradation studies

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. Below are representative protocols for the analysis of this compound using the three compared techniques.

HPLC-UV Method

This method is a robust and widely accessible technique for the quantification of peptides.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound is dissolved in Mobile Phase A to prepare a stock solution, which is then serially diluted to create calibration standards and quality control samples.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex samples or trace amounts of the dipeptide.[4][5][6]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored (e.g., m/z 245.2 -> 114.1).

  • Sample Preparation: Similar to the HPLC-UV method, samples are prepared by dissolving this compound in Mobile Phase A.

Capillary Electrophoresis (CE) Method

CE provides high-resolution separations and is an excellent orthogonal technique to HPLC.[7][8]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection Wavelength: 200 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Samples are dissolved in the BGE or a low-ionic-strength solution.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and biological context of this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision limits LOD & LOQ precision->limits data_analysis Data Analysis limits->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report end_node Method Validated report->end_node

Caption: Workflow for Analytical Method Validation.

mTOR_Signaling_Pathway cluster_input Inputs cluster_core Core Pathway cluster_output Cellular Responses leucine Leucine / this compound mTORC1 mTORC1 leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes _4EBP1->protein_synthesis Inhibits when active cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Leucine's Role in the mTOR Signaling Pathway.

References

A Comparative Analysis of the Biological Activity of H-Leu-Ile-OH and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The dipeptide H-Leu-Ile-OH, composed of Leucine and Isoleucine, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the biological properties of this compound and its analogs, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in their research endeavors.

Neuroprotective Properties of this compound

The dipeptide this compound has demonstrated notable neuroprotective effects. Research indicates that it can induce the synthesis of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). In comparative studies, this compound was found to be an active dipeptide in stimulating the synthesis of these neurotrophic factors in cultured neurons, showing greater activity than other hydrophobic dipeptides such as Leu-Pro and Pro-Ile. Furthermore, administration of this compound has been shown to increase the levels of BDNF and GDNF in the striatum of mice. This neuroprotective activity is significant as it has been shown to protect against the death of mesencephalic neurons. Interestingly, this compound did not exhibit significant immunosuppressant activity, suggesting a favorable profile for therapeutic applications in neurodegenerative diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

Dipeptides, particularly those containing hydrophobic amino acids at the N-terminus, are recognized for their potential to inhibit Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. While a specific IC50 value for this compound is not consistently reported across the literature, the structural characteristics of this dipeptide suggest it is a candidate for DPP-IV inhibition. The presence of Leucine and Isoleucine, both hydrophobic amino acids, aligns with the structural features of known DPP-IV inhibitors.

For a comparative perspective, the table below presents the DPP-IV inhibitory activity (IC50 values) of various di- and tripeptides, including analogs of this compound. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution.

Dipeptide/TripeptideIC50 Value (µM)Source
Trp-Leu< 45[1]
Ile-Pro-Ile3.9 ± 1.0
Val-Pro-Leu15.8
Phe-Leu-Gln-Pro65.3 ± 3.5[2]

Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined under different experimental conditions. This table should be used for general comparative purposes only.

Experimental Protocols

This protocol outlines the steps for determining the protein levels of BDNF and GDNF in cell lysates or tissue homogenates.

1. Protein Extraction:

  • Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the supernatant using a Bradford assay or a similar protein quantification method.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by heating in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for BDNF and GDNF overnight at 4°C.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly to remove unbound secondary antibodies.

4. Detection and Quantification:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[3][4][5]

This protocol provides a method for screening the inhibitory activity of this compound and its analogs against DPP-IV.

1. Reagents and Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (this compound and its analogs) dissolved in an appropriate solvent

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well microplate (black, for fluorescence measurements)

  • Microplate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the DPP-IV enzyme in each well of the microplate.

  • Add the test compounds at various concentrations to the respective wells. Include wells with the positive control and a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Monitor the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 360/460 nm for AMC).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

mTORC1_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates ULK1 ULK1 mTORC1->ULK1 inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes Autophagy Autophagy ULK1->Autophagy initiates 4E-BP1->Protein_Synthesis inhibits (when unphosphorylated)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Western_Blot_Workflow Protein_Extraction Protein Extraction (Lysis & Homogenization) Quantification Protein Quantification (Bradford Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (prevents non-specific binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

H-Leu-Ile-OH: A Comparative Analysis of its Neuroprotective Properties Against Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-Leu-Ile-OH's Performance in Neuronal Protection with Supporting Experimental Data.

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, with dipeptides emerging as a promising class of molecules. Among these, this compound (Leu-Ile) has garnered significant attention for its potential to shield neurons from damage. This guide provides a comprehensive comparison of this compound with other notable dipeptides, Carnosine and Tyr-Leu, focusing on their mechanisms of action and supported by experimental data.

Performance Comparison of Dipeptides in Neuronal Protection

The neuroprotective efficacy of this compound, Carnosine, and Tyr-Leu has been evaluated in various in vitro and in vivo models. While direct head-to-head comparisons are limited, the existing data provides valuable insights into their relative strengths and mechanisms.

DipeptideModel of NeurotoxicityKey Quantitative FindingsReference
This compound 6-hydroxydopamine (6-OHDA)-induced dopaminergic neuron loss (in vivo, mice)Inhibited dopaminergic denervation. The number of rotations following a methamphetamine challenge was lower in the Leu-Ile-treated group.[1][1]
Amyloid β (Aβ)-induced memory impairment (in vivo, mice)Prevented Aβ(25-35)-induced impairment of novel object recognition memory.
Carnosine Permanent middle cerebral artery occlusion (pMCAO) (in vivo, mice)Significantly reduced infarct volume by 42.5% compared to vehicle.[2]
NMDA-induced excitotoxicity (in vitro, mouse cortical neurons)At 200 µM, reduced cell death by 12.2%.[3]
Glucose oxidase-induced oxidative damage (in vitro, astrocytes)Increased cell viability in a dose-dependent manner.[4]
Tyr-Leu Forced swim and tail suspension tests (in vivo, mice)Exhibited potent antidepressant-like activity.[5][5]
Elevated plus-maze test (in vivo, mice)Showed dose-dependent anxiolytic-like activity.[6][6]

Disclaimer: The quantitative data presented in this table are derived from different studies that may have utilized varying experimental conditions, models, and endpoints. Therefore, a direct comparison of the absolute values should be made with caution.

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of these dipeptides are mediated by distinct and sometimes overlapping signaling pathways.

This compound: Upregulation of Neurotrophic Factors

This compound exerts its neuroprotective effects primarily by stimulating the synthesis of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1] This is achieved through the activation of the Hsp90/Akt/CREB signaling cascade.[7]

H_Leu_Ile_OH_Pathway Leu_Ile This compound Hsc70 Hsc70 Leu_Ile->Hsc70 Binds Hsp90 Hsp90 Hsc70->Hsp90 Activates Akt Akt Hsp90->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation CREB CREB p_Akt->CREB p_CREB p-CREB CREB->p_CREB Phosphorylation BDNF_GDNF BDNF & GDNF Synthesis p_CREB->BDNF_GDNF Upregulates Neuroprotection Neuronal Survival & Protection BDNF_GDNF->Neuroprotection

This compound Signaling Pathway
Carnosine: A Multi-pronged Antioxidant and Anti-inflammatory Agent

Carnosine's neuroprotective actions are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties.[8][9] It can directly scavenge reactive oxygen species (ROS) and also indirectly enhance the cellular antioxidant response by modulating the Nrf2 pathway.[9][10] Furthermore, Carnosine has been shown to protect mitochondria and attenuate autophagy, cellular processes implicated in neuronal death.[11]

Carnosine_Pathway Carnosine Carnosine ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges Nrf2 Nrf2 Carnosine->Nrf2 Activates Mitochondria Mitochondrial Protection Carnosine->Mitochondria Autophagy Autophagy Attenuation Carnosine->Autophagy ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuronal Survival & Protection Antioxidant_Enzymes->Neuroprotection Mitochondria->Neuroprotection Autophagy->Neuroprotection

Carnosine Neuroprotective Pathways
Tyr-Leu: Modulator of Neurotransmitter Systems

The neuroprotective data for Tyr-Leu is less direct compared to Leu-Ile and Carnosine. Its primary characterized effects are on neurotransmitter systems, exhibiting anxiolytic-like activity by activating serotonin 5-HT1A, dopamine D1, and GABA-A receptors.[6] While these actions can indirectly contribute to a healthier neuronal environment, its role in preventing neuronal death from direct insults like oxidative stress or excitotoxicity is not as well-defined.

Tyr_Leu_Pathway Tyr_Leu Tyr-Leu Serotonin_R Serotonin 5-HT1A Receptor Tyr_Leu->Serotonin_R Activates Dopamine_R Dopamine D1 Receptor Tyr_Leu->Dopamine_R Activates GABA_R GABA-A Receptor Tyr_Leu->GABA_R Activates Neuronal_Activity Modulation of Neuronal Activity Serotonin_R->Neuronal_Activity Dopamine_R->Neuronal_Activity GABA_R->Neuronal_Activity Anxiolytic_Antidepressant Anxiolytic & Antidepressant-like Effects Neuronal_Activity->Anxiolytic_Antidepressant

Tyr-Leu Neuromodulatory Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of dipeptide neuroprotection.

6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Assay (In Vitro)

This assay models the dopaminergic neuron degeneration seen in Parkinson's disease.

Six_OHDA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection Plate_Cells Plate SH-SY5Y or primary dopaminergic neurons Differentiate Differentiate cells (e.g., with retinoic acid) Plate_Cells->Differentiate Pretreat Pre-treat with dipeptide (e.g., this compound) Differentiate->Pretreat Induce_Toxicity Add 6-OHDA to induce neurotoxicity Pretreat->Induce_Toxicity Incubate Incubate for a defined period (e.g., 24-48 hours) Induce_Toxicity->Incubate MTT_Assay Measure cell viability (MTT assay) Incubate->MTT_Assay LDH_Assay Measure cytotoxicity (LDH assay) Incubate->LDH_Assay Microscopy Assess neuronal morphology (Immunofluorescence) Incubate->Microscopy

6-OHDA Neurotoxicity Assay Workflow

Protocol Steps:

  • Cell Culture: Plate neuronal cells, such as the SH-SY5Y neuroblastoma cell line or primary mesencephalic neurons, in appropriate culture vessels.

  • Differentiation (for SH-SY5Y): Induce differentiation into a more neuron-like phenotype, often using retinoic acid.

  • Dipeptide Treatment: Pre-incubate the cells with varying concentrations of the dipeptide being tested for a specified duration.

  • Induction of Toxicity: Expose the cells to a neurotoxic concentration of 6-OHDA.

  • Incubation: Incubate the cells for a period typically ranging from 24 to 48 hours.

  • Assessment of Cell Viability: Quantify neuronal survival using methods such as the MTT assay (measures metabolic activity) or by counting viable cells after staining with markers like Trypan Blue.

  • Assessment of Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of cell membrane damage.

  • Morphological Analysis: Visualize neuronal morphology and neurite outgrowth using immunocytochemistry for neuron-specific markers like tyrosine hydroxylase (for dopaminergic neurons).

Measurement of BDNF and GDNF Levels (ELISA)

This protocol is used to quantify the concentration of neurotrophic factors in cell culture supernatants or tissue homogenates.

Protocol Steps:

  • Sample Collection: Collect cell culture supernatants or prepare tissue lysates from the experimental groups.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for either BDNF or GDNF.

    • Add standards and samples to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash again and add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of BDNF or GDNF in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound demonstrates significant neuroprotective potential, primarily through the upregulation of the key neurotrophic factors BDNF and GDNF. This mechanism is distinct from the broader antioxidant and anti-inflammatory actions of Carnosine. While Tyr-Leu shows promise in modulating neuronal activity related to mood and anxiety, its direct neuroprotective capacity against cell death requires further investigation. The choice of a dipeptide for therapeutic development will likely depend on the specific neurological condition being targeted, with this compound showing particular promise for disorders characterized by a deficit in neurotrophic support. Further head-to-head comparative studies are warranted to definitively establish the relative potencies and therapeutic windows of these promising neuroprotective dipeptides.

References

A Comparative Analysis of L-leucyl-L-isoleucine and its Constituent Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the dipeptide L-leucyl-L-isoleucine and its constituent branched-chain amino acids (BCAAs), L-leucine and L-isoleucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into their physicochemical properties, biological functions, and the signaling pathways they modulate, supported by experimental data.

Physicochemical and Biological Properties

A fundamental understanding of the physicochemical and biological characteristics of L-leucyl-L-isoleucine, L-leucine, and L-isoleucine is crucial for their application in research and development. The following table summarizes their key properties.

PropertyL-leucyl-L-isoleucineL-leucineL-isoleucine
Molecular Formula C₁₂H₂₄N₂O₃C₆H₁₃NO₂C₆H₁₃NO₂
Molar Mass ( g/mol ) 244.33131.17131.17
Appearance SolidWhite crystalline powderWhite crystalline powder
Water Solubility Predicted: 3.25 g/L~24.26 g/L at 25°C~41.2 g/L at 25°C[1]
Melting Point (°C) Data not available293-295 (decomposes)~284 (decomposes)
Biological Function Source of L-leucine and L-isoleucineStimulates protein synthesis, activates mTORC1 signalingRegulates blood sugar, hemoglobin synthesis, involved in protein synthesis
Primary Cellular Uptake Peptide transporter 1 (PEPT1)[2][3][4]Large neutral amino acid transporters (LATs)Large neutral amino acid transporters (LATs)

Comparative Experimental Data: mTORC1 Signaling Activation

The mTORC1 signaling pathway is a central regulator of cell growth and protein synthesis, and its activation is a key function of L-leucine. The following table presents experimental data on the phosphorylation of p70S6 Kinase (p70S6K), a downstream effector of mTORC1, in response to L-leucine and L-isoleucine. While direct comparative data for L-leucyl-L-isoleucine is limited, its effect is inferred to be dependent on its hydrolysis into L-leucine and L-isoleucine.

TreatmentCell TypeOutcome MeasureFold Change (vs. Control)Reference
L-leucine (5 mM)Human Myotubesp-p70S6K (Thr389)~2.5-fold increase at 30 min[1]
L-isoleucineBovine Mammary Epithelial Cells (MAC-T)p-mTOR (Ser2448)Increased phosphorylation[5]
L-isoleucineBovine Mammary Epithelial Cells (MAC-T)p-S6K1 (Thr389)Increased phosphorylation[5]
L-leucine + L-isoleucine + L-valine (BCAAs)Human Skeletal Musclep-p70S6K (Thr389)~3.5-fold increase post-exercise[6]

Note: The effect of L-leucyl-L-isoleucine on mTORC1 signaling is anticipated to be mediated by the intracellular release of L-leucine and L-isoleucine following its transport into the cell and subsequent hydrolysis. The magnitude and kinetics of this effect will depend on the efficiency of these processes.

Experimental Protocols

Cell Culture, Amino Acid Starvation, and Stimulation

This protocol is essential for studying the effects of amino acids and dipeptides on cellular signaling pathways like mTORC1.

  • Cell Culture: Culture cells (e.g., C2C12 myoblasts, HEK293T cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Amino Acid Starvation: To sensitize cells to amino acid stimulation, replace the complete growth medium with an amino acid-free medium (e.g., DMEM without amino acids) supplemented with 10% dialyzed FBS for a period of 1-2 hours.

  • Stimulation: Following starvation, replace the medium with a stimulation medium containing the desired concentrations of L-leucyl-L-isoleucine, L-leucine, or L-isoleucine for the specified duration of the experiment.

Western Blotting for mTORC1 Signaling Pathway Analysis

Western blotting is a key technique to quantify the phosphorylation status of proteins in the mTORC1 signaling cascade.

  • Cell Lysis: After stimulation, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway

mTORC1_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular L-leucine L-leucine LAT1 LAT1 Transporter L-leucine->LAT1 L-isoleucine L-isoleucine L-isoleucine->LAT1 L-leucyl-L-isoleucine L-leucyl-L-isoleucine PEPT1 PEPT1 Transporter L-leucyl-L-isoleucine->PEPT1 Hydrolysis Hydrolysis L-leucyl-L-isoleucine->Hydrolysis Intracellular L-leucine Intracellular L-leucine LAT1->Intracellular L-leucine Intracellular L-isoleucine Intracellular L-isoleucine LAT1->Intracellular L-isoleucine mTORC1 mTORC1 Intracellular L-leucine->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Hydrolysis->Intracellular L-leucine Hydrolysis->Intracellular L-isoleucine

Caption: Activation of mTORC1 signaling by L-leucine, L-isoleucine, and L-leucyl-L-isoleucine.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., C2C12 myoblasts) Starvation 2. Amino Acid Starvation (1-2 hours) Cell_Culture->Starvation Stimulation 3. Stimulation with: - L-leucyl-L-isoleucine - L-leucine - L-isoleucine Starvation->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Protein_Assay 5. Protein Quantification Cell_Lysis->Protein_Assay Western_Blot 6. Western Blotting (p-mTOR, p-p70S6K, etc.) Protein_Assay->Western_Blot Data_Analysis 7. Densitometry and Statistical Analysis Western_Blot->Data_Analysis

Caption: Workflow for comparing the effects on mTORC1 signaling.

References

Differentiating H-Leu-ile-OH from its Isomers using Chiral Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and identification of peptide isomers are critical in drug development and proteomics, as subtle stereochemical differences can lead to significant variations in biological activity and toxicity. This guide provides a comprehensive comparison of chiral chromatography methods for differentiating the dipeptide H-Leu-ile-OH from its primary isomers, including its sequence isomer H-Ile-leu-OH and its various stereoisomers. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal separation strategy.

The Challenge of Separating Dipeptide Isomers

This compound has several isomers that can be challenging to separate due to their similar physicochemical properties. These isomers fall into two main categories:

  • Sequence Isomers: These have the same amino acid composition but differ in the sequence. The most common sequence isomer of this compound is H-Ile-leu-OH.

  • Stereoisomers: These have the same sequence but differ in the spatial arrangement of atoms. Since both Leucine (Leu) and Isoleucine (Ile) are chiral (with Isoleucine having a second chiral center), numerous diastereomers and enantiomers are possible (e.g., H-D-Leu-L-Ile-OH, H-L-Leu-D-Ile-OH, H-D-Leu-D-Ile-OH).

Chiral chromatography is the most effective technique for resolving these complex mixtures.[1][2] The success of the separation depends heavily on the choice of the chiral stationary phase (CSP) and the mobile phase composition.

Comparison of Chiral Stationary Phases for Dipeptide Separation

Several types of chiral stationary phases have demonstrated efficacy in resolving dipeptide isomers. The table below summarizes the performance of different CSPs for separations relevant to this compound and its isomers, based on available experimental data.

Chiral Stationary Phase (CSP)Principle of SeparationMobile Phase ExampleTarget Isomers SeparatedKey Performance Metrics (if available)Reference
Macrocyclic Glycopeptides (e.g., Teicoplanin-based, Chirobiotic T) Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance.[3]Methanol/Water with acid/base modifiers (e.g., TFA, NH4OAc).Enantiomers and diastereomers of various dipeptides, including those containing Leucine.[3][4]High selectivity for dipeptides with D-amino acids at the C-terminus.[3][3][4][5]
Cinchona Alkaloid-derived Zwitterionic (e.g., CHIRALPAK® ZWIX) Synergistic double ion-pairing interactions, hydrogen bonding, and π-π stacking.[6]Methanol/Acetonitrile/Water with acidic and basic additives (e.g., Formic Acid, Diethylamine).Enantiomers and diastereomers of small peptides, including DL-Leu-DL-Val.[6]Pseudo-enantiomeric behavior of ZWIX(+) and ZWIX(-) allows for reversal of elution order.[6][6][7]
Polysaccharide-based (e.g., Amylose derivatives, AmyCoat-RP) Formation of transient diastereomeric complexes through inclusion in the chiral cavities of the polysaccharide, along with hydrogen bonding and π-π interactions.[8]Ammonium acetate/Methanol/Acetonitrile.Four stereoisomers of DL-Leucine-DL-Tryptophan.[8]Achieved baseline separation of all four stereomers.[8][8]
Crown Ether-based (e.g., Crownpak CR-I) Complexation between the primary amine of the analyte and the crown ether cavity.[9]Perchloric acid solution.Separation of L-Ile, L-allo-Ile, L- and D-Leu.[9]Effective for separating underivatized amino acids and their isomers.[9][9][10]

Experimental Protocols

Below are representative experimental protocols for the chiral separation of dipeptides. Researchers should optimize these conditions for their specific application and instrumentation.

Method 1: Separation on a Teicoplanin-based CSP (e.g., Chirobiotic T)
  • Column: Chirobiotic T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). The gradient can be optimized, for example, starting from 5% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the dipeptide mixture in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.22 µm filter.

  • Injection Volume: 10 µL

Method 2: Separation on a Cinchona Alkaloid-derived Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))
  • Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm

  • Mobile Phase: Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) with 50 mM formic acid and 25 mM diethylamine.[6]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the dipeptide mixture in the mobile phase at a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL

Visualizing the Process and Isomeric Relationships

To better understand the experimental workflow and the relationships between the isomers, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis DipeptideMixture Dipeptide Mixture (this compound & Isomers) Dissolution Dissolution in Mobile Phase DipeptideMixture->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injector Injector Filtration->Injector ChiralColumn Chiral Column (CSP) Injector->ChiralColumn Detector Detector (UV/MS) ChiralColumn->Detector Chromatogram Chromatogram Detector->Chromatogram Pump HPLC Pump (Mobile Phase Delivery) Pump->Injector PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration

Caption: Experimental workflow for chiral HPLC separation of dipeptide isomers.

G cluster_isomers Isomers of H-L-Leu-L-Ile-OH HLI H-L-Leu-L-Ile-OH HIL H-L-Ile-L-Leu-OH HLI->HIL Sequence Isomer HDLI H-D-Leu-L-Ile-OH HLI->HDLI Diastereomer HLDI H-L-Leu-D-Ile-OH HLI->HLDI Diastereomer HDDI H-D-Leu-D-Ile-OH HLI->HDDI Enantiomer of H-L-Leu-L-Ile-OH is H-D-Leu-D-Ile-OH

Caption: Logical relationships between this compound and its common isomers.

Conclusion

The differentiation of this compound from its isomers is achievable with high resolution using modern chiral chromatography techniques. The choice of the chiral stationary phase is paramount, with macrocyclic glycopeptide, cinchona alkaloid-derived zwitterionic, and polysaccharide-based CSPs offering distinct advantages for separating various types of dipeptide isomers. By carefully selecting the appropriate column and optimizing the mobile phase conditions, researchers can achieve baseline separation, enabling accurate identification and quantification, which is essential for quality control and regulatory compliance in the pharmaceutical industry.[11]

References

A Head-to-Head Comparison of H-Leu-Ile-OH and Alternative Dipeptide Reference Standards for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of a reference standard is a critical decision that directly impacts the accuracy and reliability of quantitative analysis. This guide provides an objective comparison of H-Leu-Ile-OH (Leucyl-isoleucine) and other dipeptide alternatives as reference standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your research needs.

Introduction to Reference Standards in Metabolomics

In the field of metabolomics, reference standards are indispensable for the accurate quantification of metabolites in biological samples. They serve as a benchmark against which the concentration of an analyte is measured, ensuring the reproducibility and validity of experimental results. An ideal reference standard exhibits high purity, stability, and structural similarity to the analyte of interest. This guide focuses on dipeptide standards, which are crucial for studying protein metabolism and various physiological and pathological processes.

This compound is a dipeptide composed of leucine and isoleucine, two essential amino acids. Its presence in biological systems and its straightforward structure make it a candidate for a reference standard in targeted metabolomics studies. However, a comprehensive evaluation of its performance against other commercially available dipeptide standards is essential for informed decision-making.

Quantitative Performance Comparison

The selection of a reference standard is primarily driven by its quantitative performance characteristics. Key parameters include purity, stability, and in the context of mass spectrometry-based metabolomics, the availability of a stable isotope-labeled (SIL) counterpart for use as an internal standard. The following table summarizes the key specifications of this compound and several common alternative dipeptide standards.

Reference StandardPurity (%)Storage ConditionsAvailability of SIL AnalogSupplier Examples
This compound ≥98%-20°CYes (e.g., ¹³C₆, ¹⁵N labeled)Bachem, Sigma-Aldrich
H-Leu-Leu-OH ≥98%-20°CYesMedChemExpress, Bachem
H-Val-Val-Phe-OH ≥95%-20°CCustom synthesis availableVarious
H-Val-Phe-OH ≥98%-20°CCustom synthesis availableBOC Sciences
H-Gly-Tyr-OH ≥98%Room TemperatureCustom synthesis availableChemsrc

Note: Purity levels and storage conditions may vary slightly between suppliers. It is crucial to refer to the certificate of analysis provided with the specific lot of the standard.

Selection Criteria for a Reference Standard

The choice of a reference standard should be guided by a systematic evaluation of several factors. The following diagram illustrates the logical workflow for selecting an appropriate standard for your metabolomics experiment.

G cluster_0 Reference Standard Selection Workflow A Define Analyte of Interest B Assess Structural Similarity A->B C Evaluate Commercial Availability (Purity, Quantity, Cost) B->C D Check for Availability of Stable Isotope-Labeled (SIL) Analog C->D E Review Literature for Established Methods D->E F Perform In-house Validation (Stability, Linearity, Matrix Effects) E->F G Select Optimal Reference Standard F->G

A logical workflow for selecting a suitable reference standard.

Experimental Protocols

Accurate and reproducible quantification of dipeptides in biological matrices requires optimized experimental protocols. The following sections detail a general workflow and specific methodologies for sample preparation and LC-MS/MS analysis.

Experimental Workflow Overview

The diagram below outlines a typical experimental workflow for the targeted quantification of dipeptides in biological samples using a reference standard.

G cluster_0 Targeted Dipeptide Quantification Workflow A Sample Collection (e.g., Plasma, Serum) C Internal Standard Spiking (e.g., SIL-Leu-Ile-OH) A->C B Protein Precipitation (e.g., Acetonitrile, Methanol) D Centrifugation & Supernatant Collection B->D C->B E Solvent Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

A typical workflow for targeted dipeptide analysis in metabolomics.
Sample Preparation from Plasma/Serum

A robust sample preparation protocol is crucial to remove interfering substances and ensure accurate quantification.

  • Thaw Plasma/Serum Samples: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Internal Standard Spiking: Add the internal standard (e.g., isotopically labeled this compound) to the precipitation solvent at a known concentration.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of dipeptides using a triple quadrupole mass spectrometer. Method optimization is recommended for specific instruments and applications.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions need to be optimized for each dipeptide. For this compound, a potential precursor ion would be its [M+H]⁺ at m/z 245.18. Product ions would be determined by fragmentation of the precursor ion in the collision cell.

  • Collision Energy (CE) and other MS parameters: These need to be optimized for each specific compound and instrument to achieve the best sensitivity and specificity.

Conclusion

The selection of a reference standard is a foundational step in any quantitative metabolomics study. While this compound presents a viable option due to its physiological relevance and commercial availability, researchers should consider the specific requirements of their assay. For the highest level of accuracy, the use of a stable isotope-labeled internal standard is strongly recommended. The alternative dipeptides presented in this guide offer a range of options with varying properties that may be more suitable for specific analytical challenges. By carefully considering the quantitative performance data and implementing robust experimental protocols as outlined in this guide, researchers can enhance the quality and reliability of their metabolomics data, leading to more significant and reproducible scientific discoveries.

A Comparative Guide to In Vivo Delivery of H-Leu-Ile-OH for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different in vivo delivery methods for the dipeptide H-Leu-Ile-OH, focusing on its neuroprotective efficacy. While direct comparative studies on this compound are limited, this document synthesizes available data on its administration and draws parallels from studies on similar neuroprotective peptides to provide a comprehensive overview for research and development purposes.

Introduction to this compound and its Neuroprotective Role

The dipeptide this compound has demonstrated significant neuroprotective properties. Its primary mechanism of action involves the induction of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), within the striatum. This activity makes this compound a promising candidate for therapeutic interventions in neurodegenerative conditions, such as Parkinson's disease, where the protection of dopaminergic neurons is critical.

The efficacy of this compound is intrinsically linked to its successful delivery to the central nervous system (CNS). This guide will explore the in vivo efficacy of two primary administration routes investigated for this dipeptide: intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.

Comparative Analysis of Delivery Methods

Currently, published literature primarily details the use of intraperitoneal and intracerebroventricular routes for the administration of this compound in animal models. Both methods have been shown to increase the levels of BDNF and GDNF in the striatum. However, the choice of administration route can significantly impact the bioavailability, directness of action, and ultimately, the therapeutic outcome.

Data Summary: In Vivo Efficacy of this compound Delivery Methods

Delivery MethodTarget SiteEfficacy EndpointObserved OutcomeReference (Analogous Study)
Intraperitoneal (i.p.) Systemic, indirect to CNSIncreased Striatal Neurotrophic FactorsAdministration of this compound resulted in an increase in both BDNF and GDNF content in the striatum of mice.[1]
Neuroprotection in 6-OHDA modelPeripheral administration of this compound inhibited dopaminergic denervation caused by 6-hydroxydopamine (6-OHDA) and reduced methamphetamine-induced rotations.[1]
Intracerebroventricular (i.c.v.) Direct to Cerebrospinal Fluid (CSF)Increased Striatal Neurotrophic FactorsAdministration of this compound resulted in an increase in both BDNF and GDNF content in the striatum of mice.[1]
Behavioral Recovery (GDNF study)In a study with GDNF, i.c.v. administration produced a transient reduction in rotational behavior in a 6-OHDA rat model, lasting for two to three weeks.[2]

Note: Direct quantitative comparison of this compound concentration in the striatum and the precise fold-increase of neurotrophic factors for i.p. vs. i.c.v. routes are not available in the currently reviewed literature. The data from a GDNF study is included to provide a potential parallel for the effects of direct CNS delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols relevant to the in vivo assessment of this compound.

6-Hydroxydopamine (6-OHDA) Lesion Model in Mice

This model is widely used to simulate the dopaminergic neuron degeneration observed in Parkinson's disease, providing a platform to test the neuroprotective effects of compounds like this compound.

Objective: To induce a unilateral lesion of the nigrostriatal pathway.

Materials:

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid solution (0.02% in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Secure the animal in a stereotaxic frame.

  • Dissolve 6-OHDA in the ascorbic acid solution immediately before use to prevent oxidation.

  • Drill a small hole in the skull over the target coordinates for the striatum (e.g., relative to bregma: AP +0.5 mm, ML ±2.0 mm, DV -3.0 mm).

  • Slowly inject the 6-OHDA solution into the striatum using a Hamilton syringe.

  • Leave the needle in place for a few minutes post-injection to allow for diffusion and to minimize backflow.

  • Slowly retract the needle and suture the incision.

  • Provide appropriate post-operative care, including analgesics and hydration.

Measurement of BDNF and GDNF Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as neurotrophic factors, in tissue samples.

Objective: To quantify the levels of BDNF and GDNF in striatal tissue homogenates.

Materials:

  • Striatal tissue samples

  • Lysis buffer

  • Commercial BDNF and GDNF ELISA kits (containing capture antibody, detection antibody, standard protein, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Dissect the striatum from the mouse brain on ice.

  • Homogenize the tissue in lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • Follow the manufacturer's instructions for the specific BDNF and GDNF ELISA kits. This typically involves:

    • Coating a 96-well plate with the capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with the biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding the substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of BDNF and GDNF in the samples based on the standard curve, and normalize to the total protein concentration.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

G This compound This compound Neuronal Cells Neuronal Cells This compound->Neuronal Cells Acts on BDNF Synthesis BDNF Synthesis Neuronal Cells->BDNF Synthesis Induces GDNF Synthesis GDNF Synthesis Neuronal Cells->GDNF Synthesis Induces Neuroprotection Neuroprotection BDNF Synthesis->Neuroprotection Promotes GDNF Synthesis->Neuroprotection Promotes

Caption: Signaling pathway of this compound leading to neuroprotection.

Experimental Workflow for Efficacy Comparison

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Efficacy Assessment 6-OHDA Lesion 6-OHDA Lesion Vehicle (i.p.) Vehicle (i.p.) 6-OHDA Lesion->Vehicle (i.p.) This compound (i.p.) This compound (i.p.) 6-OHDA Lesion->this compound (i.p.) Vehicle (i.c.v.) Vehicle (i.c.v.) 6-OHDA Lesion->Vehicle (i.c.v.) This compound (i.c.v.) This compound (i.c.v.) 6-OHDA Lesion->this compound (i.c.v.) Behavioral Testing Behavioral Testing This compound (i.p.)->Behavioral Testing This compound (i.c.v.)->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection ELISA (BDNF, GDNF) ELISA (BDNF, GDNF) Tissue Collection->ELISA (BDNF, GDNF) Immunohistochemistry (TH) Immunohistochemistry (TH) Tissue Collection->Immunohistochemistry (TH)

Caption: Workflow for comparing i.p. and i.c.v. This compound delivery.

Future Directions

The development of alternative, less invasive, and more targeted delivery systems for this compound is a critical next step. Research into oral formulations, nanoparticle-based carriers, and liposomal encapsulations could significantly enhance the therapeutic potential of this promising neuroprotective dipeptide. Future studies should aim to provide direct quantitative comparisons of these novel delivery methods against traditional routes, focusing on pharmacokinetic profiles, CNS bioavailability, and long-term efficacy in relevant animal models of neurodegeneration.

References

A Comparative Guide to H-Leu-Ile-OH Synthesis Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Solid-Phase, Solution-Phase, and Enzymatic Synthesis methodologies for the dipeptide H-Leu-Ile-OH, supported by experimental data and detailed protocols.

The synthesis of well-defined peptides is a cornerstone of modern drug discovery and biochemical research. The dipeptide Leucyl-isoleucine (this compound) serves as a fundamental building block in the construction of more complex peptide structures. The choice of synthetic methodology can significantly impact the efficiency, purity, and scalability of its production. This guide provides a comprehensive comparison of three primary synthesis protocols: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.

Data Presentation: A Quantitative Comparison

The selection of a synthesis protocol often involves a trade-off between speed, yield, and purity. The following table summarizes typical quantitative data for the synthesis of a dipeptide like this compound using the three benchmarked methods.

ParameterSolid-Phase Peptide Synthesis (Fmoc-SPPS)Solution-Phase Peptide Synthesis (Boc-Protected)Enzymatic Synthesis (Papain-Catalyzed)
Typical Yield 60-80%70-90%50-85%
Crude Purity >85%>90%>95%
Typical Reaction Time 4-8 hours24-48 hours12-24 hours
Scalability Excellent for small to medium scaleExcellent for large scaleModerate
Purification Complexity Moderate (HPLC often required)High (multiple extractions/crystallizations)Low (often simple precipitation)
Reagent Usage Excess reagents requiredStoichiometric reagentsMild, aqueous conditions

Experimental Workflows and Comparative Analysis

To visualize the distinct processes of each synthesis method, the following diagrams illustrate the general workflow for SPPS and a comparative overview of the key stages of all three methodologies.

SPPS_Workflow Resin 1. Resin Swelling Attach 2. First Amino Acid (Fmoc-Ile-OH) Attachment Resin->Attach Deprotect1 3. Fmoc Deprotection (Piperidine) Attach->Deprotect1 Wash1 4. Washing Deprotect1->Wash1 Couple 5. Coupling (Fmoc-Leu-OH + Coupling Reagents) Wash1->Couple Wash2 6. Washing Couple->Wash2 Deprotect2 7. Final Fmoc Deprotection (Piperidine) Wash2->Deprotect2 Wash3 8. Washing Deprotect2->Wash3 Cleave 9. Cleavage from Resin (TFA Cocktail) Wash3->Cleave Precipitate 10. Precipitation & Purification Cleave->Precipitate Compare_Synthesis_Protocols cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Solution-Phase Peptide Synthesis (LPPS) cluster_Enzymatic Enzymatic Synthesis s1 Resin-bound Isoleucine s2 Fmoc Deprotection s1->s2 s3 Leucine Coupling s2->s3 s4 Final Deprotection & Cleavage s3->s4 l1 Protected Leucine Activation l2 Coupling with Protected Isoleucine l1->l2 l3 Purification of Protected Dipeptide l2->l3 l4 Deprotection l3->l4 e1 Leucine Ester & Isoleucine Amide e2 Enzyme-catalyzed Condensation (e.g., Papain) e1->e2 e3 Product Precipitation/Isolation e2->e3

Safety Operating Guide

Secure and Compliant Disposal of H-Leu-Ile-OH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of H-Leu-Ile-OH, a dipeptide composed of Leucine and Isoleucine.

This compound is not classified as a hazardous substance according to available safety data sheets for its constituent amino acids. However, proper disposal procedures are still necessary to ensure environmental responsibility and compliance with local regulations. The primary disposal route for small quantities of this non-hazardous dipeptide is through the sanitary sewer system, contingent on pH neutralization and significant dilution.

Key Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is crucial for safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃PubChem[1]
Molecular Weight 244.33 g/mol PubChem[1]
XLogP3 -1.6PubChem[1]
Appearance White crystalline powderInferred from constituent amino acids
Water Solubility Expected to be solubleInferred from constituent amino acids[2]

Standard Disposal Protocol

This section outlines the detailed methodology for the safe disposal of this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of non-hazardous chemical waste.[3][4][5]

Materials:

  • This compound waste

  • pH indicator strips or a calibrated pH meter

  • Dilute acid (e.g., 0.1 M hydrochloric acid)

  • Dilute base (e.g., 0.1 M sodium hydroxide)

  • Large container for dilution

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Initial Assessment:

    • Confirm that the this compound waste is not mixed with any hazardous substances. If it is, it must be treated as hazardous waste and disposed of accordingly.

    • Estimate the amount of this compound to be disposed of.

  • Dissolution and pH Measurement:

    • If the waste is in solid form, dissolve it in a moderate amount of water in a large container.

  • Neutralization (if necessary):

    • If the pH of the solution is outside the generally accepted range for drain disposal (typically between 5.5 and 9.5), neutralization is required.[7]

    • If the solution is acidic (pH < 5.5), add a dilute base (e.g., 0.1 M sodium hydroxide) dropwise while stirring and monitoring the pH until it is within the acceptable range.

    • If the solution is basic (pH > 9.5), add a dilute acid (e.g., 0.1 M hydrochloric acid) dropwise while stirring and monitoring the pH until it is within the acceptable range.

  • Dilution and Disposal:

    • Once the pH is confirmed to be within the acceptable range, dilute the solution with a large volume of water (at least 20 times the volume of the original solution is recommended).

    • Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of running water to ensure it is thoroughly flushed through the plumbing system.

  • Decontamination:

    • Thoroughly rinse all glassware and equipment used in the disposal process with water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_hazardous Hazardous Waste start Start: this compound Waste check_hazard Is the waste mixed with hazardous materials? start->check_hazard dissolve Dissolve in Water check_hazard->dissolve No hazardous_waste Dispose as Hazardous Waste check_hazard->hazardous_waste Yes measure_ph Measure pH dissolve->measure_ph check_ph Is pH between 5.5 and 9.5? measure_ph->check_ph neutralize Neutralize with dilute acid or base check_ph->neutralize No dilute Dilute with copious amounts of water check_ph->dilute Yes neutralize->measure_ph drain Dispose down sanitary sewer dilute->drain end End drain->end Process Complete

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.

Environmental Fate and Considerations

Dipeptides such as this compound are generally considered to be readily biodegradable.[8][9][10] In the environment, they are expected to be broken down into their constituent amino acids, which are then utilized by microorganisms.[11] While specific ecotoxicity data for this compound is not available, the disposal of small quantities, when properly neutralized and diluted, is not expected to have a significant environmental impact.[12][13]

Disclaimer: The information provided here is for guidance only. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling H-Leu-ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety and logistical information for the handling of the dipeptide H-Leu-ile-OH. The following procedures are grounded in established best practices for laboratory peptide handling. It is imperative that researchers, scientists, and drug development professionals perform a thorough risk assessment before initiating any experimental protocol involving this compound.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, appropriate personal protective equipment is essential when handling this compound in both its lyophilized (powder) and solubilized forms.

EquipmentSpecificationPurpose
Eye and Face Protection Safety goggles with side-shieldsProtects against liquid splashes and chemical vapors.[1][2][3]
Face shieldRecommended for use in conjunction with goggles when there is a significant splash hazard, such as during initial reconstitution.[2][4]
Hand Protection Disposable nitrile glovesProvides minimum protection against skin contact.[1][2][5] Consider double-gloving for added protection.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to prevent inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[2][6]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Lyophilized Form: Store lyophilized this compound in a tightly sealed container in a freezer at -20°C or below, protected from light.[2][7]

  • Solution Form: Peptide solutions are less stable. It is recommended to store aliquots frozen at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[2]

Handling:

  • Preparation and Sanitization: Before handling, thoroughly wash hands and don the required PPE (lab coat, gloves, and safety goggles).[2] Sanitize the work area, preferably within a chemical fume hood or biological safety cabinet.[2]

  • Reconstitution:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Use a sterile syringe or calibrated pipette to add the appropriate sterile solvent (e.g., sterile water, bacteriostatic water, or a specific buffer).

    • Gently agitate to dissolve the peptide. Avoid vigorous shaking.

  • General Handling:

    • Avoid direct contact, inhalation, or exposure to the compound.[8]

    • Work in a designated and well-ventilated laboratory area.[6]

    • Avoid inhalation of the peptide powder.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of peptides down the drain or in regular trash.[1][6][9]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6][10]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container.[6]

  • Sharps Waste: Dispose of needles, scalpels, and other contaminated sharp objects in designated puncture-resistant sharps containers.[6]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents.[3][10]

  • Storage: Store sealed hazardous waste containers in a designated accumulation area, away from general lab traffic, and within secondary containment to prevent spills.[6][10]

  • Pickup and Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6][10]

Chemical Inactivation (Alternative for Liquid Waste): For some peptide waste, chemical inactivation through hydrolysis may be an option, subject to institutional and local regulations.

  • Acid or Base Hydrolysis: Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) (a common ratio is 1 part waste to 10 parts inactivation solution). Allow the mixture to stand for at least 24 hours at room temperature to ensure complete degradation. Neutralize the solution to a pH between 6.0 and 8.0 before collecting it as hazardous waste.[10]

  • Bleach Inactivation: Add the liquid peptide waste to a 10% bleach solution (typically 1 part waste to 10 parts bleach solution) and allow it to react for a minimum of 30-60 minutes.[6]

Experimental Workflow and Safety Decision-Making

The following diagrams illustrate the general workflow for handling this compound and the associated safety decision-making process.

G General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Reconstitute Peptide Reconstitute Peptide Prepare Work Area->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: General experimental workflow for handling this compound.

G PPE Selection Logic for Handling this compound Start Start Standard PPE Lab Coat, Gloves, Goggles Start->Standard PPE Lyophilized? Lyophilized? Solution? Solution? Lyophilized?->Solution? No Respirator + Fume Hood Respirator + Fume Hood Lyophilized?->Respirator + Fume Hood Yes Splash Risk? Splash Risk? Solution?->Splash Risk? Yes End End Solution?->End No Splash Risk?->End No Face Shield Face Shield Splash Risk?->Face Shield Yes Respirator + Fume Hood->Solution? Safety Goggles Safety Goggles Face Shield->End Standard PPE->Lyophilized?

Caption: PPE selection logic for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-ile-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-ile-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.